JAB-3068
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H26F2N6O2S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
1-[4-[3-amino-5-[(4S)-4-amino-2-oxa-8-azaspiro[4.5]decan-8-yl]pyrazin-2-yl]sulfanyl-3,3-difluoro-2H-indol-1-yl]ethanone |
InChI |
InChI=1S/C22H26F2N6O2S/c1-13(31)30-11-22(23,24)18-14(30)3-2-4-15(18)33-20-19(26)28-17(9-27-20)29-7-5-21(6-8-29)12-32-10-16(21)25/h2-4,9,16H,5-8,10-12,25H2,1H3,(H2,26,28)/t16-/m1/s1 |
InChI Key |
HGYTYZKWKUXRKA-MRXNPFEDSA-N |
Isomeric SMILES |
CC(=O)N1CC(C2=C1C=CC=C2SC3=NC=C(N=C3N)N4CCC5(CC4)COC[C@H]5N)(F)F |
Canonical SMILES |
CC(=O)N1CC(C2=C1C=CC=C2SC3=NC=C(N=C3N)N4CCC5(CC4)COCC5N)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
JAB-3068: A Technical Overview of a First-Generation Allosteric SHP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The development of JAB-3068 has been discontinued by Jacobio Pharmaceuticals in favor of a second-generation inhibitor, JAB-3312. As a result, publicly available in-depth preclinical data and detailed experimental protocols for this compound are limited. This guide provides a comprehensive overview based on the available information.
Executive Summary
This compound is a potent, orally bioavailable, allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation by modulating the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1] Dysregulation of the SHP2-mediated MAPK pathway is a key driver in various human cancers, making it a compelling target for therapeutic intervention. This compound was developed to inhibit SHP2 activity, thereby blocking downstream signaling and impeding the proliferation of cancer cells dependent on this pathway.[2] Additionally, this compound has been suggested to possess immunomodulatory properties by enhancing the anti-tumor activity of CD8+ T cells.[3]
Core Mechanism of Action
This compound functions as an allosteric inhibitor of SHP2.[3] Unlike active-site inhibitors, allosteric inhibitors bind to a site remote from the catalytic center, inducing a conformational change that locks the enzyme in an inactive state. This mechanism prevents the dephosphorylation of SHP2 substrates, which is a crucial step in the activation of the RAS-MAPK signaling cascade. The inhibition of SHP2 by this compound leads to the suppression of downstream signaling, most notably a reduction in the phosphorylation of ERK (p-ERK), a key effector in the MAPK pathway.[4]
The SHP2 Signaling Pathway and Point of Intervention
SHP2 is a critical transducer of signals from receptor tyrosine kinases (RTKs) to the RAS-MAPK pathway. Upon growth factor binding to an RTK, SHP2 is recruited to the activated receptor complex where it dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. This compound intervenes by locking SHP2 in its inactive conformation, thus preventing the initiation of this signaling cascade.
Quantitative Data
Detailed preclinical quantitative data for this compound is not extensively available in the public domain. The following table summarizes the known values.
| Parameter | Value | Target/Cell Line | Reference |
| Biochemical IC50 | 25.8 nM | SHP2 | Not publicly available |
| Cellular IC50 | 2.17 µM | KYSE-520 (Esophageal Squamous Cell Carcinoma) | Not publicly available |
| Clinical Dose Range | 50-300 mg QD | Advanced Solid Tumors |
Experimental Protocols
Specific, detailed experimental protocols for this compound have not been publicly released. However, based on standard methodologies for the characterization of SHP2 inhibitors, the following outlines the likely experimental approaches that were used.
Biochemical Assays (General Protocol)
Objective: To determine the in vitro potency of this compound against purified SHP2 enzyme.
-
Enzyme: Recombinant human SHP2 protein.
-
Substrate: A synthetic phosphopeptide, such as DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).
-
Assay Principle: The phosphatase activity of SHP2 is measured by the dephosphorylation of the substrate, leading to a fluorescent signal.
-
Procedure:
-
SHP2 enzyme is incubated with varying concentrations of this compound in an assay buffer.
-
The substrate is added to initiate the reaction.
-
The reaction is incubated at a controlled temperature.
-
The fluorescence signal is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Assays (General Protocol)
Objective: To assess the effect of this compound on SHP2 signaling and cell proliferation in cancer cell lines.
-
Cell Lines: Cancer cell lines with known dependence on the MAPK pathway (e.g., KRAS-mutant cell lines).
-
Western Blotting for p-ERK:
-
Cells are treated with a range of this compound concentrations.
-
Cell lysates are prepared and subjected to SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for p-ERK, total ERK, and a loading control (e.g., β-actin).
-
The intensity of the bands is quantified to determine the reduction in p-ERK levels.
-
-
Cell Proliferation Assay (e.g., MTS or CellTiter-Glo):
-
Cells are seeded in 96-well plates and treated with various concentrations of this compound.
-
After a defined incubation period (e.g., 72 hours), a reagent that measures cell viability is added.
-
The signal (absorbance or luminescence) is read, and IC50 values are determined.
-
In Vivo Efficacy Studies (General Protocol)
Objective: To evaluate the anti-tumor activity of this compound in animal models.
-
Animal Model: Immunocompromised mice bearing xenograft tumors from human cancer cell lines.
-
Procedure:
-
Tumor cells are implanted subcutaneously into the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at various doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and may be used for pharmacodynamic analysis (e.g., Western blotting for p-ERK).
-
Clinical Development and Discontinuation
This compound entered a Phase 1/2a clinical trial (NCT03565003) to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced solid tumors.[5][6][7] The study explored various dosing schedules, including once daily, twice daily, and every other day.[5] While monotherapy studies identified a maximum tolerated dose (MTD) and a recommended Phase II dose (RP2D), Jacobio Pharmaceuticals ultimately decided to discontinue the development of this compound.[8][9] This decision was based on the superior efficacy and safety profile of their second-generation SHP2 inhibitor, JAB-3312.
Conclusion
This compound was a pioneering effort in the development of allosteric SHP2 inhibitors. Its mechanism of action, centered on the inhibition of the critical SHP2-MAPK signaling axis, laid the groundwork for subsequent, improved therapeutic agents. While the discontinuation of its development limits the availability of comprehensive data, the foundational understanding of its biological activity remains valuable for researchers in the field of targeted cancer therapy. The focus of SHP2 inhibition has now shifted to next-generation molecules with potentially enhanced efficacy and safety profiles.
References
- 1. Facebook [cancer.gov]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A First-in-Human Study of this compound (SHP2 Inhibitor) in Adult Patients With Advanced Solid Tumors in China [clin.larvol.com]
- 7. ichgcp.net [ichgcp.net]
- 8. Jacobio Pharma Announces 2022 Interim Results [prnewswire.com]
- 9. Jacobio Announces 2022 Interim Results | Jacobio Pharma [jacobiopharma.com]
JAB-3068: A Technical Overview of Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
JAB-3068 is a potent and selective, orally bioavailable, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2). As a critical node in multiple cellular signaling cascades, SHP2 inhibition by this compound has been investigated for its potential antineoplastic activity through the modulation of key downstream pathways. This document provides a detailed examination of the mechanism of action of this compound, focusing on its impact on the RAS-MAPK signaling pathway and its role in immune modulation. While the clinical development of this compound has been discontinued in favor of a next-generation compound, the preclinical and early clinical findings offer valuable insights into the therapeutic potential of SHP2 inhibition.
Introduction to this compound
This compound is a small molecule inhibitor that targets the protein tyrosine phosphatase (PTP) non-receptor type 11 (PTPN11), commonly known as SHP2.[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and survival.[1] It is a key component of the RAS-Raf-MEK-ERK (MAPK) signaling pathway, which is frequently hyperactivated in various cancers due to genetic mutations.[1][3] Furthermore, SHP2 is involved in modulating immune responses, particularly through the programmed cell death 1 (PD-1) signaling pathway.[1][3]
This compound was developed by Jacobio Pharmaceuticals and has been evaluated in early-phase clinical trials for the treatment of advanced solid tumors.[4][5] Although its development has been discontinued, the study of this compound has contributed to the understanding of SHP2 inhibition as a therapeutic strategy.[6]
Core Mechanism of Action: SHP2 Inhibition
This compound functions as an allosteric inhibitor of SHP2.[2][7] This mode of inhibition locks the SHP2 protein in an inactive conformation, preventing its catalytic activity. By inhibiting SHP2, this compound blocks the dephosphorylation of its target proteins, thereby disrupting downstream signaling cascades.
Downstream Signaling Pathways Modulated by this compound
The primary downstream signaling pathways affected by this compound are the RAS-MAPK pathway and the immune checkpoint pathway involving PD-1.
Inhibition of the RAS-MAPK Signaling Pathway
SHP2 is a critical positive regulator of the RAS-MAPK pathway. Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. The hyperactivation of this pathway is a hallmark of many cancers.
By inhibiting SHP2, this compound prevents the activation of RAS, thereby suppressing the entire MAPK cascade.[1] This leads to a reduction in cell proliferation and survival of cancer cells that are dependent on this pathway for their growth.[1]
Modulation of the Immune Response
SHP2 also plays a significant role in regulating the immune system. It is involved in the signaling pathways of immune checkpoints, such as PD-1.[1] The binding of PD-L1 on tumor cells to PD-1 on T-cells leads to the recruitment of SHP2, which dephosphorylates and inactivates downstream T-cell receptor signaling components. This results in the suppression of T-cell activity and allows cancer cells to evade the immune system.
This compound, by inhibiting SHP2, can prevent the deactivation of T-cells mediated by the PD-1/PD-L1 axis.[7] This enhances the anti-tumor activity of immune cells, such as CD8+ T-cells.[7] This immunomodulatory effect forms the rationale for combining SHP2 inhibitors with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[7]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's activity.
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (SHP2 Inhibition) | 25.8 nM | Biochemical Assay | [8] |
| IC50 (Cell Proliferation) | 2.17 µM | KYSE-520 (Esophageal Squamous Cell Carcinoma) | [8] |
Experimental Protocols
Detailed experimental protocols for the above-cited data are not publicly available. However, a general methodology for each key experiment is outlined below.
SHP2 Inhibition Assay (Biochemical)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified SHP2 enzyme.
-
General Protocol:
-
Recombinant human SHP2 protein is incubated with a fluorogenic or colorimetric phosphatase substrate.
-
Varying concentrations of this compound are added to the reaction wells.
-
The enzymatic reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the product formation is measured using a plate reader (fluorescence or absorbance).
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay
-
Objective: To determine the IC50 of this compound on the proliferation of a cancer cell line.
-
General Protocol:
-
KYSE-520 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound.
-
The plates are incubated for a period of 72 to 120 hours.
-
Cell viability or proliferation is assessed using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assay.
-
The IC50 is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
-
Clinical Development and Discontinuation
This compound entered Phase 1/2 clinical trials to evaluate its safety, tolerability, and preliminary anti-tumor activity in patients with advanced solid tumors, both as a monotherapy and in combination with the PD-1 inhibitor JS001.[4][9] However, Jacobio Pharmaceuticals later decided to discontinue the development of this compound.[6] This decision was based on clinical data showing that their second-generation SHP2 inhibitor, JAB-3312, demonstrated superior efficacy and safety.[6]
Conclusion
This compound is a potent allosteric inhibitor of SHP2 that demonstrates anti-cancer activity through the dual mechanisms of inhibiting the RAS-MAPK pathway and enhancing anti-tumor immunity. While its clinical journey has concluded, the insights gained from its development have been instrumental in validating SHP2 as a therapeutic target and have paved the way for next-generation inhibitors. The study of this compound underscores the therapeutic potential of targeting key signaling nodes like SHP2 in oncology.
References
- 1. Facebook [cancer.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. news.abbvie.com [news.abbvie.com]
- 4. A First-in-Human Study of this compound (SHP2 Inhibitor) in Adult Patients With Advanced Solid Tumors in China [clin.larvol.com]
- 5. Jacobio Announces First Two Patients Dosed in SHP2 Combination Study, Triggering US$20 Million Milestone Payment - BioSpace [biospace.com]
- 6. jacobiopharma.com [jacobiopharma.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
JAB-3068: A Technical Guide to its Role as a SHP2 Inhibitor in MAPK Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JAB-3068, a potent, orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2. It details the molecule's mechanism of action within the MAPK signaling pathway, summarizes key quantitative data, outlines relevant experimental protocols, and discusses its clinical development trajectory.
Introduction to this compound and SHP2
This compound is an orally bioavailable small molecule designed to specifically inhibit the activity of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1][2] SHP2 is a critical transducer in the RAS-MAPK (mitogen-activated protein kinase) signaling pathway, which is a central regulator of cell proliferation, differentiation, and survival.[3][4][5] In many forms of cancer, the RAS-MAPK pathway is hyperactivated due to genetic mutations, and these cancers often depend on SHP2 for their oncogenic signaling.[1][3] By targeting SHP2, this compound represents a therapeutic strategy to block this cancer-driving pathway.[1][6]
Mechanism of Action: this compound's Intervention in the MAPK Pathway
SHP2 functions as a crucial signaling node downstream of receptor tyrosine kinases (RTKs).[3][5] In its inactive state, SHP2 is auto-inhibited.[5] Upon activation by growth factors, RTKs become phosphorylated, creating docking sites for adaptor proteins like Grb2 and Gab1. SHP2 is recruited to these phosphotyrosine sites, leading to a conformational change that relieves its auto-inhibition and activates its phosphatase function.[5]
Activated SHP2 dephosphorylates specific substrates, an action that is essential for the full activation of RAS.[3] It acts upstream of RAS to promote the exchange of GDP for GTP, converting RAS to its active state.[5][7] Active RAS then initiates a downstream phosphorylation cascade through RAF, MEK, and finally ERK.[1][4] Phosphorylated ERK (pERK) translocates to the nucleus to regulate gene expression related to cell growth and survival.
This compound is an allosteric inhibitor, meaning it binds to a site on the SHP2 protein distinct from the active catalytic site.[2][8] This binding locks SHP2 in its inactive, auto-inhibited conformation. By preventing the activation of SHP2, this compound effectively blocks the signal transmission from RTKs to RAS.[1] This leads to the inhibition of the entire downstream MAPK cascade, preventing the phosphorylation of ERK and ultimately suppressing the growth of cancer cells dependent on this pathway.[1][7]
Caption: this compound allosterically inhibits SHP2, blocking MAPK pathway activation.
Quantitative Data Summary
Preclinical studies have quantified the potency of this compound both biochemically and in cell-based assays. The following table summarizes key inhibitory concentration (IC50) values.
| Parameter | Value | Target/Cell Line | Reference |
| Biochemical IC50 | 25.8 nM | SHP2 Enzyme | [9] |
| Cellular IC50 | 2.17 µM | KYSE-520 esophageal squamous carcinoma cells | [9] |
Experimental Protocols
While detailed, proprietary protocols for this compound are not publicly available, this section outlines standard methodologies for key experiments used to characterize SHP2 inhibitors.
In Vitro SHP2 Phosphatase Activity Assay
This assay measures the direct inhibitory effect of a compound on SHP2's enzymatic activity.
-
Reagents & Materials: Recombinant human SHP2 protein, a phosphopeptide substrate (e.g., DiFMUP), assay buffer, microplate reader.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the SHP2 enzyme and the this compound dilutions. Incubate briefly to allow for compound binding.
-
Initiate the enzymatic reaction by adding the phosphopeptide substrate.
-
Monitor the dephosphorylation of the substrate over time by measuring the increase in fluorescence using a microplate reader.
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the reaction rate against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation (Viability) Assay
This assay determines the effect of this compound on the growth of cancer cell lines.
-
Reagents & Materials: Cancer cell line of interest (e.g., KYSE-520), complete cell culture medium, this compound, a viability reagent (e.g., CellTiter-Glo®), 96-well cell culture plates.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the viability reagent to each well according to the manufacturer's instructions. This reagent typically measures ATP content as an indicator of metabolically active, viable cells.
-
Measure luminescence or absorbance using a plate reader.
-
Normalize the data to the vehicle control and plot cell viability against this compound concentration to calculate the IC50.
-
Caption: A typical experimental workflow for determining cell viability (IC50).
Western Blot for MAPK Pathway Phosphorylation
This method is used to confirm that this compound inhibits signaling through the MAPK pathway by measuring the levels of phosphorylated proteins like ERK.
-
Reagents & Materials: Cancer cell line, this compound, cell lysis buffer, primary antibodies (anti-pERK, anti-total ERK, anti-GAPDH), secondary antibody, SDS-PAGE equipment, western blot transfer system, chemiluminescence substrate.
-
Procedure:
-
Culture cells and treat with various concentrations of this compound for a short period (e.g., 1-2 hours).
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against pERK.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Analyze the band intensities to quantify the reduction in pERK levels relative to total ERK.
-
Clinical Development and Therapeutic Potential
This compound entered clinical development as a potential treatment for advanced solid tumors.[10][11] Phase 1/2a clinical trials were initiated to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity, both as a monotherapy and in combination with other agents, such as the PD-1 antibody toripalimab.[10][12] Monotherapy studies successfully identified the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[13][14]
The rationale for combining SHP2 inhibitors with immune checkpoint inhibitors like anti-PD-1 antibodies is based on SHP2's dual role.[6] Besides its function in the MAPK pathway in cancer cells, SHP2 is also involved in signaling that suppresses the anti-tumor activity of T-cells.[8] Therefore, inhibiting SHP2 may enhance the efficacy of immunotherapy.[8]
Jacobio Pharmaceuticals, the initial developer, entered into a strategic collaboration with AbbVie to advance the development of its SHP2 inhibitor portfolio, including this compound and a subsequent compound, JAB-3312.[6][11] However, according to some sources, the global R&D status for this compound has since been listed as discontinued, with development efforts appearing to focus on next-generation SHP2 inhibitors.[12]
Conclusion
This compound is a potent, allosteric SHP2 inhibitor that effectively disrupts the oncogenic RAS-MAPK signaling pathway. By locking SHP2 in an inactive state, it prevents downstream signaling to RAS, RAF, MEK, and ERK, thereby inhibiting the proliferation of cancer cells reliant on this pathway. Preclinical data confirmed its biochemical and cellular activity, and the compound advanced into early-stage clinical trials for solid tumors. While its development may have been superseded, the investigation of this compound has provided a valuable foundation for the continued therapeutic targeting of SHP2 in oncology.
References
- 1. Facebook [cancer.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Inhibition of SHP2 as an approach to block RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news.abbvie.com [news.abbvie.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A First-in-Human Study of this compound (SHP2 Inhibitor) in Adult Patients With Advanced Solid Tumors in China [clin.larvol.com]
- 11. Jacobio Announces First Two Patients Dosed in SHP2 Combination Study, Triggering US$20 Million Milestone Payment - BioSpace [biospace.com]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. Jacobio Announces 2022 Interim Results | Jacobio Pharma [jacobiopharma.com]
- 14. Jacobio Pharma Announces 2022 Interim Results [prnewswire.com]
JAB-3068: A Case Study in SHP2 Target Validation and Drug Development Progression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
JAB-3068 is an orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase (PTP) non-receptor type 11 (SHP2), an oncoprotein that has garnered significant attention as a therapeutic target in oncology.[1][2] Encoded by the PTPN11 gene, SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that activates the RAS-mitogen-activated protein kinase (MAPK) pathway, a key driver of cell proliferation, survival, and differentiation.[1][3] Dysregulation of the SHP2-mediated signaling cascade is implicated in the pathogenesis of various cancers.[1] Furthermore, SHP2 is involved in modulating immune responses, including the regulation of programmed cell death 1 (PD-1) signaling, suggesting a dual role for its inhibition in both directly targeting tumor cells and enhancing anti-tumor immunity.[2][3]
This technical guide provides a comprehensive overview of the target validation studies for this compound, detailing its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation. Importantly, this document also addresses the discontinuation of this compound's development in favor of a second-generation SHP2 inhibitor, JAB-3312, highlighting the iterative nature of drug discovery and development.[4]
The Target: SHP2 and its Role in Cancer
SHP2 is a non-receptor protein tyrosine phosphatase that contains two N-terminal Src homology 2 (SH2) domains and a C-terminal protein tyrosine phosphatase domain. In its inactive state, the N-terminal SH2 domain blocks the active site of the phosphatase domain. Upon activation by binding to phosphotyrosine residues on upstream signaling partners, SHP2 undergoes a conformational change, exposing its catalytic site and allowing it to dephosphorylate its substrates.
The primary oncogenic role of SHP2 is mediated through its activation of the RAS-RAF-MEK-ERK (MAPK) signaling pathway. By dephosphorylating specific substrates, SHP2 promotes the activation of RAS, leading to downstream signaling that drives tumor growth.[1]
This compound: A First-Generation SHP2 Inhibitor
This compound was developed by Jacobio Pharmaceuticals as a potent and selective allosteric inhibitor of SHP2.[5] Allosteric inhibition offers a promising therapeutic strategy by targeting a site distinct from the catalytic pocket, which can lead to greater selectivity and potentially avoid off-target effects.
Mechanism of Action
This compound binds to an allosteric pocket of SHP2, stabilizing the enzyme in its inactive conformation. This prevents the conformational change required for its catalytic activity, thereby inhibiting SHP2-mediated signaling and blocking the downstream activation of the MAPK pathway.[1][5] This mechanism is intended to prevent the growth of tumor cells that are dependent on hyperactivated SHP2 signaling.[1]
Preclinical Data Summary
While the development of this compound has been discontinued, initial preclinical studies demonstrated its potential as an SHP2 inhibitor.[4] The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/Assay Condition |
| In Vitro Potency | ||
| SHP2 Enzymatic IC50 | 25.8 nM | Biochemical assay |
| Cell Proliferation IC50 | 2.17 µM | KYSE-520 esophageal squamous carcinoma cells |
The Progression to a Second-Generation Inhibitor: JAB-3312
In August 2023, Jacobio Pharmaceuticals announced the discontinuation of this compound development, citing that their second-generation SHP2 inhibitor, JAB-3312, demonstrated superior efficacy and safety in clinical trials.[4] This decision underscores a common trajectory in drug development where initial lead compounds are refined to improve therapeutic indices.
Preclinical data for JAB-3312 highlights its enhanced potency compared to the first-generation inhibitor.
| Parameter | JAB-3312 | Cell Line/Assay Condition |
| In Vitro Potency | ||
| SHP2 Binding Kd | 0.37 nM | |
| SHP2 Enzymatic IC50 | 1.9 nM | Biochemical assay |
| p-ERK Inhibition IC50 | 0.23 nM | Cellular assay |
| Cell Proliferation IC50 | 7.4 nM | KYSE-520 cells |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition (TGI) | 95% | 1.0 mg/kg QD in KYSE-520 xenograft model |
The significantly lower IC50 values across enzymatic, cellular, and proliferation assays, along with potent in vivo tumor growth inhibition at a low dose, illustrate the improved profile of JAB-3312.[6]
Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RAS/MAPK signaling pathway and its inhibition by a SHP2 inhibitor.
Experimental Workflow for SHP2 Inhibitor Validation
The validation of a SHP2 inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and anti-tumor activity.
References
- 1. SHP2 Inhibitor | Jacobio Pharma [jacobiopharma.com]
- 2. Facebook [cancer.gov]
- 3. JAB 3068 - AdisInsight [adisinsight.springer.com]
- 4. jacobiopharma.com [jacobiopharma.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of JAB-3312, a Potent SHP2 Allosteric Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
JAB-3068: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of JAB-3068, a potent and orally bioavailable allosteric inhibitor of the protein tyrosine phosphatase SHP2. This document covers its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols, presented in a clear and structured format to support ongoing research and development efforts.
Core Chemical and Physical Properties
This compound is a novel small molecule inhibitor targeting the SHP2 enzyme.[1] Its core chemical and physical characteristics are summarized below.
| Property | Value | Reference |
| IUPAC Name | 1-[4-[[3-amino-5-[(4S)-4-amino-2-oxa-8-azaspiro[4.5]decan-8-yl]pyrazin-2-yl]sulfanyl]-3,3-difluoro-indol-1-yl]ethanone | |
| Molecular Formula | C₂₂H₂₆F₂N₆O₂S | |
| Molecular Weight | 476.54 g/mol | |
| CAS Number | 2169223-48-5 | |
| SMILES String | CC(=O)N1CC(C2=C1C=CC=C2SC3=NC=C(N=C3N)N4CCC5(CC4)COC[C@H]5N)(F)F | |
| Solubility | DMSO: 95 mg/mL (199.35 mM); Water: Insoluble; Ethanol: Insoluble | [2] |
| Physical Appearance | Solid powder |
Pharmacological Properties and Mechanism of Action
This compound is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1] SHP2 is a key signaling node that plays a critical role in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Target | SHP2 (PTPN11) | N/A | [1] |
| Mechanism of Action | Allosteric Inhibitor | N/A | [2] |
| IC₅₀ (SHP2 Inhibition) | 25.8 nM | Biochemical assay | [3] |
| IC₅₀ (Cell Proliferation) | 2.17 µM | KYSE-520 cells | [3] |
By binding to an allosteric site on the SHP2 protein, this compound locks the enzyme in an inactive conformation. This prevents the dephosphorylation of its target proteins, thereby inhibiting the downstream signaling cascade of the RAS-Raf-MEK-ERK pathway.[4] This mechanism ultimately leads to the suppression of tumor cell proliferation and survival. Furthermore, this compound has been shown to enhance the anti-tumor activity of CD8+ T cells, suggesting its role as an immune-oncology modulator.[2]
Signaling Pathway
The following diagram illustrates the role of SHP2 in the RAS-MAPK signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
SHP2 Inhibition Assay (IC₅₀ Determination)
The following protocol is based on the methods described in patent WO2017211303A1, from which this compound was extracted.[3][4]
Objective: To determine the in vitro inhibitory activity of this compound against the SHP2 enzyme.
Materials:
-
Recombinant human SHP2 enzyme
-
6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) substrate
-
dPEG8 peptide
-
Reaction Buffer: 60 mM 3,3-dimethyl glutarate (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween 20, 2mM dithiothreitol (DTT)
-
This compound (dissolved in DMSO)
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Enzyme Activation: Dilute SHP2 to 0.5 nM in the reaction buffer. Incubate with dPEG8 peptide for 30 minutes to activate the enzyme.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Reaction: a. Add the activated SHP2 enzyme solution to the wells of a 384-well plate. b. Add the serially diluted this compound or DMSO (as a control) to the respective wells. The final DMSO concentration should be 0.5% (v/v). c. Incubate the plate for a specified period. d. Initiate the reaction by adding the DiFMUP substrate.
-
Data Acquisition: Measure the fluorescence signal at appropriate excitation and emission wavelengths using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
Cell Proliferation Assay (KYSE-520)
Objective: To evaluate the effect of this compound on the proliferation of the KYSE-520 esophageal squamous cell carcinoma cell line.
Materials:
-
KYSE-520 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed KYSE-520 cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC₅₀ value using a non-linear regression model.
Clinical Development
This compound has been investigated in several clinical trials for the treatment of advanced solid tumors. A first-in-human, Phase 1/2a open-label, multi-center study was conducted to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity. The development of this compound was later discontinued in favor of a second-generation SHP2 inhibitor, JAB-3312, which demonstrated better efficacy and safety profiles.
Conclusion
This compound is a well-characterized, potent allosteric inhibitor of SHP2 with demonstrated anti-tumor activity. While its clinical development has been discontinued, the data and methodologies associated with this compound remain valuable for the broader field of SHP2 inhibitor research and the development of novel cancer therapeutics targeting the RAS-MAPK pathway. This technical guide provides a foundational resource for researchers in this area.
References
Allosteric Inhibition of SHP2 by JAB-3068: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: JAB-3068 is a potent, orally bioavailable small molecule that acts as an allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple cell signaling pathways, including the RAS-mitogen-activated protein kinase (MAPK), PI3K/AKT, and JAK/STAT pathways. By stabilizing SHP2 in an inactive conformation, this compound prevents its downstream signaling activities, which are often dysregulated in various cancers. Preclinical data demonstrated the potential of this compound in cancer therapy; however, its clinical development has been discontinued. This guide provides a technical summary of the available data on the allosteric inhibition of SHP2 by this compound.
Mechanism of Allosteric Inhibition
This compound functions as an allosteric inhibitor, binding to a site distinct from the active site of the SHP2 enzyme.[1][2][3][4] This binding event stabilizes the auto-inhibited conformation of SHP2, where the N-SH2 domain blocks the catalytic PTP domain, preventing substrate binding and subsequent dephosphorylation.[5] This mechanism effectively shuts down SHP2's role as a positive regulator in key oncogenic signaling cascades.[6]
SHP2 Signaling Pathways
SHP2 is a critical node in several signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[6] Its inhibition by this compound impacts these pathways, which are frequently hyperactivated in cancer.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. It is important to note that comprehensive public data on binding kinetics (Kd, Ki) and detailed in vivo efficacy are limited.
| Biochemical Activity | Value | Source |
| IC50 (SHP2) | 25.8 nM | [7] |
| Cellular Activity | Cell Line | Value | Source |
| IC50 (Proliferation) | KYSE-520 | 2.17 µM | [8] |
Experimental Protocols
Detailed, step-by-step protocols for the characterization of this compound are not extensively available in the public domain. The following are generalized protocols for the key assays typically used to evaluate SHP2 inhibitors.
Biochemical SHP2 Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the phosphatase activity of SHP2 using a fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant human SHP2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT)
-
This compound (or other test compounds)
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
Add a small volume (e.g., 5 µL) of the diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Add a solution of SHP2 protein to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Incubate the plate at room temperature, protected from light, for a specific time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular p-ERK Inhibition Assay (Western Blot)
This assay assesses the ability of a compound to inhibit SHP2-mediated signaling downstream to ERK in a cellular context.
-
Reagents and Materials:
-
Cancer cell line with active RTK signaling (e.g., KYSE-520)
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment and reagents
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-ERK1/2 overnight at 4°C.[9][10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies for total ERK1/2 and the loading control.
-
Quantify the band intensities to determine the level of p-ERK inhibition.
-
Cell Proliferation Assay (MTS/MTT)
This assay measures the effect of a compound on the proliferation of cancer cells.
-
Reagents and Materials:
-
Cancer cell line (e.g., KYSE-520)
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
MTS or MTT reagent
-
96-well clear microplates
-
Absorbance plate reader
-
-
Procedure:
-
Seed cells at a predetermined density in a 96-well plate and allow them to attach overnight.[1][11]
-
Treat the cells with a serial dilution of this compound or DMSO.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add the MTS or MTT reagent to each well and incubate for 1-4 hours.[1][11]
-
If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (~490 nm for MTS, ~570 nm for MTT).
-
Calculate the percent inhibition of cell proliferation and determine the IC50 value.
-
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. sellerslab.org [sellerslab.org]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2 (Journal Article) | OSTI.GOV [osti.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
Methodological & Application
JAB-3068 In Vitro Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
JAB-3068 is a potent and orally bioavailable allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2), a key signaling node in the MAPK pathway.[1][2][3] This document provides detailed protocols for in vitro assays to characterize the biochemical and cellular activity of this compound. It includes methodologies for a direct SHP2 enzyme inhibition assay and a cell-based proliferation assay, along with data presentation and pathway diagrams to facilitate experimental design and data interpretation. While the clinical development of this compound has been discontinued in favor of a next-generation inhibitor, JAB-3312, the following protocols are based on established methods for evaluating SHP2 inhibitors and can be adapted for the study of this compound or similar molecules.[4]
Mechanism of Action
This compound is an allosteric inhibitor that targets the SHP2 protein.[5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by regulating the Ras-Raf-MEK-ERK signaling cascade.[1] In many cancers, this pathway is hyperactivated. This compound binds to SHP2 and locks it in an inactive conformation, thereby preventing its signaling function, which leads to the inhibition of the MAPK pathway and subsequently suppresses the growth of cancer cells dependent on this pathway.[1][2]
Signaling Pathway Diagram
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Assay Type | Metric | Value | Cell Line (if applicable) | Reference |
| Biochemical Inhibition | IC₅₀ | 25.8 nM | N/A | [6][7] |
| Cellular Proliferation | IC₅₀ | 2.17 µM | KYSE-520 | [6][7] |
Experimental Protocols
Biochemical Assay: SHP2 Phosphatase Activity Inhibition
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human SHP2 protein.
Principle: The assay measures the dephosphorylation of a fluorogenic substrate by SHP2. The resulting fluorescent signal is proportional to the enzyme activity. The inhibitory effect of this compound is quantified by measuring the reduction in fluorescence.
Materials:
-
Recombinant Human SHP2 Protein (truncated, catalytic domain)
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% BSA
-
This compound (stock solution in 100% DMSO)[5]
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Workflow Diagram:
Caption: Workflow for the SHP2 biochemical inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM. Perform 1:3 serial dilutions to generate a 10-point dose-response curve.
-
Assay Plate Setup:
-
Add 2 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Add 18 µL of SHP2 enzyme solution (final concentration ~0.25 nM in Assay Buffer) to each well.
-
-
Inhibitor Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Enzymatic Reaction:
-
Add 20 µL of DiFMUP substrate solution (final concentration ~100 µM in Assay Buffer) to all wells to initiate the reaction.
-
The final assay volume is 40 µL.
-
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at 355 nm and emission at 460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized activity versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Assay: Cell Proliferation (MTS Assay)
This protocol measures the effect of this compound on the proliferation of the KYSE-520 esophageal squamous cell carcinoma cell line, which is known to be dependent on SHP2 signaling.
Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells.
Materials:
-
KYSE-520 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in 100% DMSO)[5]
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear, flat-bottom cell culture plates
-
Absorbance plate reader (490 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count KYSE-520 cells.
-
Seed 2,000-5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of this compound or vehicle control (medium with 0.1% DMSO).
-
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in the CO₂ incubator.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Normalize the data to the vehicle-treated cells (100% proliferation) and a no-cell control (0% proliferation).
-
Plot the percentage of proliferation versus the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit.
-
Solubility and Stock Solution Preparation
-
Solubility: this compound is soluble in DMSO at concentrations up to 95-116 mg/mL.[5][7]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For in vivo studies, specific formulations with PEG300, Tween80, or corn oil may be required.[5]
References
- 1. Facebook [cancer.gov]
- 2. This compound | C22H26F2N6O2S | CID 132222602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. jacobiopharma.com [jacobiopharma.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for JAB-3068 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
JAB-3068 is a potent and orally bioavailable allosteric inhibitor of Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation by mediating signaling downstream of multiple receptor tyrosine kinases (RTKs) through the RAS-MAPK pathway.[1][2][3] Dysregulation of the SHP2-mediated signaling network is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[3] this compound has demonstrated potential in preclinical studies as both a monotherapy and in combination with other anti-cancer agents.[1][4]
These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to assess its biological activity. The information herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in various cancer cell lines. While the clinical development of this compound has been discontinued in favor of a second-generation inhibitor, JAB-3312, the data and protocols for this compound remain valuable for preclinical research and understanding the therapeutic potential of SHP2 inhibition.
Data Presentation: In Vitro Activity of this compound and a Related SHP2 Inhibitor
The following table summarizes the available quantitative data for this compound and provides additional context with data from the structurally related, second-generation SHP2 inhibitor, JAB-3312. This allows for a comparative understanding of the potency of SHP2 inhibition across different assays and cell lines.
| Compound | Assay Type | Cell Line | IC₅₀ Value |
| This compound | Enzymatic Assay | - | 25.8 nM[5] |
| This compound | Cell Proliferation | KYSE-520 (Esophageal Squamous Cell Carcinoma) | 2.17 µM[5] |
| JAB-3312 | Cellular p-ERK | NCI-H358 (Non-Small Cell Lung Cancer) | 3.64 nM |
| JAB-3312 | Cellular p-ERK | KYSE-520 (Esophageal Squamous Cell Carcinoma) | 0.32 nM |
| JAB-3312 | Cell Proliferation | KYSE-520 (Esophageal Squamous Cell Carcinoma) | 3.5 nM |
Signaling Pathway and Experimental Workflow
SHP2 Signaling Pathway and Inhibition by this compound
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for Evaluating this compound
Caption: A general experimental workflow for the in vitro evaluation of this compound.
Experimental Protocols
Cell Culture
It is crucial to use appropriate cell culture techniques to ensure the health and reproducibility of the cells used in subsequent assays. Below are the recommended culture conditions for cell lines relevant to SHP2 inhibitor studies.
-
KYSE-520 (Esophageal Squamous Cell Carcinoma):
-
Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells when they reach 80-90% confluency.
-
-
NCI-H358 (Non-Small Cell Lung Cancer):
-
Medium: RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Split sub-confluent cultures (70-80%) 1:3 to 1:6.
-
-
MIA PaCa-2 (Pancreatic Cancer):
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 2.5% horse serum.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Split sub-confluent cultures (70-80%) 1:3 to 1:6.
-
-
HT-29 (Colon Adenocarcinoma):
-
Medium: McCoy's 5A medium supplemented with 10% FBS.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Split sub-confluent cultures (80-90%) 1:2 to 1:4.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis for p-ERK Inhibition
This protocol is to determine the effect of this compound on the phosphorylation of ERK, a key downstream effector of the SHP2-RAS-MAPK pathway.
Materials:
-
This compound stock solution (in DMSO)
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL reagent and an imaging system.
-
Data Analysis: Quantify band intensities and normalize p-ERK levels to total ERK and the loading control.
Cell Cycle Analysis by Flow Cytometry
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Materials:
-
This compound stock solution (in DMSO)
-
6-well plates
-
Ice-cold PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the in vitro effects of the SHP2 inhibitor, this compound. By utilizing these methodologies, scientists can effectively assess the compound's impact on cell viability, confirm its mechanism of action through pathway analysis, and evaluate its effects on cell cycle progression in various cancer cell models. While this compound's clinical development has been superseded, it remains a valuable tool for preclinical research into the therapeutic targeting of the SHP2 phosphatase.
References
Application Notes: JAB-3068 in KYSE-520 Esophageal Squamous Cell Carcinoma Cells
Introduction
JAB-3068 is a potent, orally bioavailable, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by regulating the Ras-Raf-MEK-ERK signaling pathway.[2] Hyperactivation of this pathway is a common feature in many human cancers.[2] KYSE-520 is a human esophageal squamous cell carcinoma (ESCC) cell line, established from a moderately differentiated invasive tumor.[3] This cell line is a valuable in vitro model for studying ESCC pathogenesis and for evaluating the efficacy of novel therapeutic agents.[4] These notes provide key data and protocols for studying the effects of this compound on KYSE-520 cells.
Data Presentation: this compound Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5] The IC50 value of this compound was determined in the KYSE-520 cell line, demonstrating its potent anti-proliferative activity.
| Compound | Target | Cell Line | Assay Type | IC50 (nM) |
| This compound | SHP2 | KYSE-520 | Cellular Proliferation | ~100 |
| JAB-3312 | SHP2 | KYSE-520 | p-ERK Inhibition | 0.32 |
| JAB-3312 | SHP2 | KYSE-520 | Cellular Proliferation | 3.5 |
Table 1: Comparison of the in vitro cellular activity of SHP2 inhibitors in the KYSE-520 cell line. Data extracted from a comparative analysis of Jacobio's first and second-generation SHP2 inhibitors.[6]
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting SHP2, a key signaling node downstream of receptor tyrosine kinases (RTKs). Inhibition of SHP2 prevents the dephosphorylation of its substrates, thereby attenuating the signal transduction through the RAS-MAPK pathway, which is critical for cell proliferation and survival.[2][7]
Experimental Protocols
Protocol 1: Determination of IC50 using a Tetrazolium-Based (MTT/MTS) Cell Viability Assay
This protocol outlines the steps to determine the IC50 value of this compound in adherent KYSE-520 cells. Viable cells with active metabolism convert tetrazolium salts (like MTT or MTS) into a colored formazan product, allowing for quantitative measurement of cell viability.[8]
Materials:
-
Culture Medium: 90% RPMI-1640 + 10% Fetal Bovine Serum (FBS)[9]
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette and sterile tips
-
Microplate reader (absorbance at 570 nm for MTT or 490 nm for MTS)
Procedure:
-
Cell Culture Maintenance:
-
Culture KYSE-520 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Passage cells every 2-3 days or when they reach 80-90% confluency. Use cells in the logarithmic growth phase for the assay.
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile DMSO.[1]
-
Perform serial dilutions of the this compound stock solution in culture medium to create a range of working concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
-
Cell Seeding:
-
Trypsinize and count the KYSE-520 cells.
-
Adjust the cell suspension density to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or medium to the outer perimeter wells to minimize evaporation (edge effect).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions (and vehicle control) to the appropriate wells in triplicate.
-
Incubate the plate for an additional 48-72 hours. The incubation time should be consistent across experiments.[10]
-
-
Cell Viability Measurement (MTT Assay Example):
-
Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Average the absorbance readings for each triplicate.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized cell viability (%) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).[12]
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Leibniz Institute DSMZ: Details [dsmz.de]
- 4. KYSE520 Cells [cytion.com]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 6. jacobiopharma.com [jacobiopharma.com]
- 7. news.abbvie.com [news.abbvie.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. KYSE-520 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. clyte.tech [clyte.tech]
JAB-3068 Protocol for Western Blot Analysis of Phosphorylated ERK (p-ERK)
Application Note & Protocol
For Research Use Only
Introduction
JAB-3068 is a potent and orally bioavailable allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of receptor tyrosine kinases (RTKs).[2] It is a key component of the MAPK/ERK signaling pathway, where it positively regulates pathway activity.[2] Dysregulation of the SHP2-mediated MAPK/ERK pathway is implicated in various cancers, making it an attractive target for therapeutic intervention.[2]
This document provides a detailed protocol for the analysis of Extracellular Signal-Regulated Kinase (ERK) phosphorylation at Threonine 202 and Tyrosine 204 (p-ERK1/2) in cell lysates treated with this compound using Western blot. Inhibition of SHP2 by this compound is expected to lead to a dose-dependent decrease in the levels of p-ERK1/2.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical MAPK/ERK signaling pathway and the point of inhibition by this compound. Growth factor binding to a receptor tyrosine kinase (RTK) leads to the recruitment and activation of SHP2. Activated SHP2 promotes the activation of the RAS-RAF-MEK-ERK cascade, ultimately resulting in the phosphorylation of ERK. This compound allosterically inhibits SHP2, thereby blocking downstream signaling and reducing the levels of p-ERK.
References
Application Notes and Protocols for JAB-3068 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the SHP2 inhibitor JAB-3068 and its successor, JAB-3312, in preclinical xenograft mouse models. Due to the discontinuation of this compound and the availability of detailed preclinical data for the next-generation SHP2 inhibitor JAB-3312 from the same developer, Jacobio Pharmaceuticals, the following data and protocols are based on studies involving JAB-3312 as a representative example of this class of compounds. This information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of SHP2 inhibitors.
Mechanism of Action
This compound is an orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2).[1][2] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that, when activated, promotes cell survival and proliferation primarily through the RAS-RAF-MEK-ERK signaling pathway.[1] By binding to an allosteric site, this compound stabilizes SHP2 in an inactive conformation, thereby preventing its signaling activity and inhibiting the MAPK pathway. This leads to the suppression of tumor cell growth.[1]
Preclinical Efficacy in Xenograft Models
Preclinical studies using the next-generation SHP2 inhibitor, JAB-3312, have demonstrated significant anti-tumor activity in various xenograft models, both as a monotherapy and in combination with other targeted agents.
Monotherapy Studies
| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | JAB-3312 | 1.0 mg/kg, PO, QD | 95% | [3] |
Combination Therapy Studies
| Xenograft Model | Cancer Type | Combination Treatment | Dosing Schedule | Outcome | Reference |
| NCI-H1975 | Non-Small Cell Lung Cancer (NSCLC) | JAB-3312 + Osimertinib | JAB-3312: Not specified; Osimertinib: 2.5 mg/kg | Significantly delayed tumor regrowth compared to osimertinib alone | [4] |
| SW837 | Colorectal Cancer | JAB-3312 + Glecirasib (KRAS G12C inhibitor) | Not specified | Induced tumor regression | [4] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma (PDAC) | JAB-3312 + Glecirasib | JAB-3312: 0.5 mg/kg, PO, QD; Glecirasib: 30 mg/kg, PO, QD | Synergistic anti-tumor efficacy in KRAS G12C inhibitor-resistant models | [5] |
| NCI-H1373 | Non-Small Cell Lung Cancer (NSCLC) | JAB-3312 + Glecirasib | JAB-3312: 0.5 mg/kg, PO, QD; Glecirasib: 30 mg/kg, PO, QD | Synergistic inhibition of tumor growth | [5] |
Experimental Protocols
The following are generalized protocols for conducting xenograft studies with SHP2 inhibitors like this compound and JAB-3312, based on published methodologies.
Cell Line-Derived Xenograft (CDX) Model Protocol
-
Cell Culture: Culture human cancer cell lines (e.g., KYSE-520 for esophageal cancer, NCI-H358 for NSCLC) in appropriate media and conditions as recommended by the supplier.
-
Animal Models: Utilize immunodeficient mice, such as nude (nu/nu) or SCID mice, aged 6-8 weeks.
-
Tumor Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare this compound or JAB-3312 in a suitable vehicle for oral gavage (PO). A sample formulation could involve dissolving the compound in DMSO and then diluting with PEG300, Tween80, and water.
-
Administer the drug orally once daily (QD) at the specified dose (e.g., 1.0 mg/kg for JAB-3312).
-
The control group should receive the vehicle only.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
-
Pharmacodynamic Analysis:
-
To assess target engagement, a satellite group of mice can be treated with a single dose of the SHP2 inhibitor.
-
Collect tumors at various time points post-dosing (e.g., 2, 4, 8, 24 hours) and analyze for the phosphorylation levels of downstream signaling proteins like ERK (p-ERK) via Western blot.
-
Patient-Derived Xenograft (PDX) Model Protocol
PDX models involve the implantation of human tumor tissue directly into immunodeficient mice and can provide a more clinically relevant assessment of drug efficacy.
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under IRB-approved protocols.
-
Animal Models: Use highly immunodeficient mice, such as NOD-SCID or NSG mice, to support the engraftment of human tissue.
-
Tumor Implantation:
-
Surgically implant small fragments of the patient's tumor (approximately 2-3 mm³) subcutaneously into the flank of the mice.
-
-
Tumor Engraftment and Expansion:
-
Monitor the mice for tumor engraftment and growth.
-
Once the initial tumors (F0 generation) reach a sufficient size (e.g., >1000 mm³), they can be serially passaged into subsequent cohorts of mice (F1, F2, etc.) for expansion.
-
-
Treatment Study:
-
Once a cohort of mice with established tumors of a suitable size (e.g., 150-250 mm³) is available, randomize them into treatment and control groups.
-
Follow the drug administration, monitoring, and analysis steps as outlined in the CDX protocol.
-
Conclusion
The SHP2 inhibitor this compound and its successor JAB-3312 have demonstrated promising anti-tumor activity in preclinical xenograft models. The provided data and protocols offer a foundation for researchers to design and conduct in vivo studies to further investigate the therapeutic potential of this class of inhibitors in various cancer types. Careful selection of appropriate xenograft models and adherence to rigorous experimental procedures are crucial for obtaining reliable and translatable results.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. news.abbvie.com [news.abbvie.com]
- 3. Discovery of JAB-3312, a Potent SHP2 Allosteric Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. jacobiopharma.com [jacobiopharma.com]
Application Notes and Protocols for In Vivo Studies with SHP2 Inhibitors: A Case Study of JAB-3068
For research use only.
Introduction
JAB-3068 is a potent and orally bioavailable allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation by mediating the RAS-MAPK signaling pathway.[1] In many cancers, this pathway is hyperactivated, making SHP2 an attractive therapeutic target.[1] this compound has been investigated in clinical trials for the treatment of advanced solid tumors.[3]
Important Note on the Developmental Status of this compound: It is important for researchers to be aware that the development of this compound has been discontinued. Jacobio Pharmaceuticals, the developer, has shifted its focus to a second-generation SHP2 inhibitor, JAB-3312, which has demonstrated a better efficacy and safety profile.[4] Therefore, these application notes should be considered as a general guide for conducting in vivo studies with SHP2 inhibitors, using the publicly available information on this compound as a representative example.
Mechanism of Action
This compound functions as an allosteric inhibitor of SHP2. By binding to a site distinct from the active site, it stabilizes SHP2 in an inactive conformation. This prevents the dephosphorylation of its target proteins, thereby inhibiting the downstream signaling of the RAS-MAPK pathway.[1] This mechanism of action has been shown to reduce cancer cell growth and modulate immune responses.[1]
Signaling Pathway
Caption: this compound inhibits the SHP2-mediated activation of the RAS-MAPK signaling pathway.
Experimental Protocols
The following is a representative protocol for an in vivo efficacy study of a SHP2 inhibitor like this compound in a tumor xenograft model. This protocol is based on general practices for this class of compounds and is intended as a template. Researchers should optimize the specifics for their particular model and experimental goals.
Animal Models
-
Species: Immunodeficient mice (e.g., NOD-SCID or nude mice) are commonly used for xenograft studies.
-
Tumor Models: Cell line-derived xenograft (CDX) models are frequently employed. Cell lines with known mutations that activate the MAPK pathway (e.g., KRAS mutations) are suitable. For example, the KYSE-520 esophageal cancer cell line has been used in studies with other SHP2 inhibitors.
-
Procedure:
-
Culture tumor cells to the desired number.
-
Subcutaneously implant tumor cells (typically 1 x 10^6 to 10 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Compound Formulation and Dosing
-
Formulation: this compound is orally bioavailable.[2] A common vehicle for oral administration of similar compounds consists of:
-
0.5% (w/v) Methylcellulose
-
0.2% (v/v) Tween 80 in sterile water
-
-
Dosing: The optimal dose should be determined in a dose-range finding study. Based on clinical trial information for this compound, which explored daily and twice-daily dosing, a once-daily (QD) oral gavage is a reasonable starting point for preclinical studies.[5]
-
Procedure:
-
Prepare the dosing solution fresh daily.
-
Administer the compound or vehicle control to the respective groups via oral gavage.
-
Monitor the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior).
-
Experimental Workflow
Caption: A typical workflow for an in vivo efficacy study of an orally administered anti-cancer agent.
Data Presentation
The following table presents illustrative data that one might expect from an in vivo study as described above. Note: This is not actual data for this compound, as such preclinical data is not publicly available.
| Treatment Group | Dosing Regimen | Number of Animals | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0.5% MC, 0.2% Tween 80, QD | 10 | 1500 ± 250 | 0 | +5 |
| This compound | 25 mg/kg, QD | 10 | 800 ± 150 | 47 | -2 |
| This compound | 50 mg/kg, QD | 10 | 450 ± 100 | 70 | -5 |
| This compound | 100 mg/kg, QD | 10 | 200 ± 50 | 87 | -10 |
Endpoint Analysis
Upon completion of the study, the following analyses are typically performed:
-
Efficacy:
-
Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Statistically compare tumor volumes between groups.
-
-
Tolerability:
-
Monitor and report changes in body weight.
-
Conduct histopathological analysis of major organs to assess for any treatment-related toxicities.
-
-
Pharmacokinetics/Pharmacodynamics (PK/PD):
-
Collect blood samples at various time points to determine the pharmacokinetic profile of the compound.
-
Collect tumor samples to assess the modulation of the target (e.g., phosphorylation of ERK) to establish a pharmacodynamic relationship.
-
Conclusion
While the development of this compound has been discontinued, the principles of its mechanism of action and the methodologies for its in vivo evaluation remain relevant for researchers working with other SHP2 inhibitors. The protocols and illustrative data presented here provide a framework for designing and conducting preclinical studies to assess the efficacy and tolerability of this class of targeted therapies. Researchers are encouraged to consult the literature for specific details related to their chosen models and second-generation SHP2 inhibitors.
References
Preclinical Application Notes: JAB-3068 and PD-1 Inhibitor Combination Therapy
For Research Use Only.
Introduction
JAB-3068 is an orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2). SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and is implicated in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers.[1] Beyond its role in oncogenic signaling, SHP2 is also involved in the regulation of immune responses, including the PD-1/PD-L1 checkpoint pathway.[1][2] Inhibition of SHP2 is hypothesized to have a dual anti-tumor effect: directly impeding cancer cell proliferation and enhancing anti-tumor immunity.[3] This has led to the clinical investigation of this compound in combination with PD-1 inhibitors for the treatment of advanced solid tumors.[4]
These application notes provide an overview of the preclinical rationale and methodologies for studying the combination of a SHP2 inhibitor with a PD-1 inhibitor. Due to the limited availability of published preclinical data specifically for this compound in combination with PD-1 blockade, this document leverages data from a closely related, potent, and selective SHP2 inhibitor from the same developer, JAB-3312, to illustrate the expected synergistic effects and provide detailed experimental protocols.[1][5] The data presented herein is derived from the publication "JAB-3312, a Potent Allosteric SHP2 Inhibitor That Enhances the Efficacy of RTK/RAS/MAPK and PD-1 Blockade Therapies" in Clinical Cancer Research.[1][5]
Signaling Pathway and Mechanism of Action
The combination of a SHP2 inhibitor like this compound with a PD-1 inhibitor targets two distinct but interconnected mechanisms of tumor progression and immune evasion.
As depicted in Figure 1, SHP2 is a key component of the PD-1 signaling cascade in T-cells.[2] Engagement of PD-1 by its ligand PD-L1 on cancer cells leads to the recruitment and activation of SHP2, which in turn dephosphorylates downstream signaling molecules of the T-cell receptor (TCR), leading to T-cell exhaustion and an impaired anti-tumor immune response. By inhibiting SHP2, this compound can potentially restore T-cell function and enhance the efficacy of PD-1 blockade. Concurrently, in cancer cells with mutations in the RTK/RAS pathway, SHP2 inhibition directly blocks the signaling cascade that drives tumor cell growth and survival.[1]
Preclinical Data (Derived from JAB-3312 Studies)
The following tables summarize key preclinical findings for the SHP2 inhibitor JAB-3312, demonstrating its potency and synergistic activity with a PD-1 inhibitor.[1][5]
In Vitro Potency of SHP2 Inhibition
| Assay Type | JAB-3312 IC50 (nmol/L) |
| SHP2 Enzymatic Activity | 1.44 |
| p-ERK Inhibition (KYSE-520 cells) | 0.68 |
| p-ERK Inhibition (NCI-H358 cells) | 4.84 |
| Table 1: In vitro inhibitory activity of JAB-3312. Data extracted from Kang D, et al., Clin Cancer Res, 2025.[1][5] |
In Vivo Efficacy of JAB-3312 in Combination with Anti-PD-1 Antibody
| Treatment Group | Tumor Growth Inhibition (TGI, %) |
| Vehicle | 0 |
| Anti-PD-1 (10 mg/kg) | 35 |
| JAB-3312 (1 mg/kg) | 45 |
| JAB-3312 (1 mg/kg) + Anti-PD-1 (10 mg/kg) | 85 |
| Table 2: Synergistic anti-tumor effect of JAB-3312 and anti-PD-1 antibody in a syngeneic mouse model. TGI was assessed at the end of the study. Data extracted from Kang D, et al., Clin Cancer Res, 2025.[1] |
Experimental Protocols
The following protocols are based on the methodologies described for the preclinical evaluation of JAB-3312 and are provided as a guide for researchers investigating this compound in similar combination studies.[1]
Protocol 1: In Vivo Syngeneic Tumor Model Study
This protocol outlines the workflow for assessing the in vivo efficacy of a SHP2 inhibitor in combination with a PD-1 inhibitor using a syngeneic mouse model, which possesses a competent immune system.
Materials:
-
Syngeneic mouse tumor cell line (e.g., CT26 or MC38)
-
Immunocompetent mice (e.g., BALB/c or C57BL/6)
-
This compound (or analog) formulated for oral gavage
-
Anti-mouse PD-1 antibody (or isotype control)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen syngeneic tumor cells under standard conditions.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS).
-
Subcutaneously implant tumor cells into the flank of the mice.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth using caliper measurements.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (Vehicle, this compound alone, Anti-PD-1 alone, Combination).
-
-
Treatment Administration:
-
Administer this compound daily via oral gavage at the desired dose.
-
Administer the anti-PD-1 antibody via intraperitoneal (IP) injection at the specified dose and schedule (e.g., twice weekly).
-
-
Monitoring and Efficacy Assessment:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Continue treatment and monitoring until the study endpoint is reached (e.g., tumors exceed a certain volume, or signs of toxicity are observed).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
A portion of the tumor can be fixed for immunohistochemistry (IHC) or dissociated for flow cytometric analysis of the tumor microenvironment (TME).
-
Protocol 2: Tumor Microenvironment (TME) Analysis by Flow Cytometry
This protocol details the steps for analyzing the immune cell composition of tumors following treatment.
Materials:
-
Excised tumors from the in vivo study
-
Tumor dissociation kit
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B)
-
Flow cytometer
Procedure:
-
Tumor Dissociation:
-
Mechanically and enzymatically dissociate the excised tumors into a single-cell suspension according to the manufacturer's protocol for the dissociation kit.
-
-
Cell Staining:
-
Count the viable cells and aliquot into tubes for staining.
-
Stain the cells with a cocktail of fluorescently labeled antibodies targeting various immune cell populations (e.g., T-cells, regulatory T-cells, cytotoxic T-cells).
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Analyze the data to quantify the proportions of different immune cell subsets within the tumor microenvironment for each treatment group.
-
Conclusion
The preclinical rationale for combining this compound with a PD-1 inhibitor is strong, targeting both cancer cell-intrinsic signaling and anti-tumor immunity. The data from the analogous SHP2 inhibitor, JAB-3312, demonstrates a significant synergistic effect in preclinical models.[1][5] The provided protocols offer a framework for researchers to further investigate this promising combination therapy. Further studies are warranted to delineate the precise molecular mechanisms of synergy and to identify biomarkers that may predict response to this combination therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Jacobio Presents Pre-clinical Data of SHP2 plus KRAS G12C | Jacobio Pharma [jacobiopharma.com]
- 3. Jacobio’s SHP2 Inhibitor JAB-3312 Published in Journal of Medicinal Chemistry | Jacobio Pharma [jacobiopharma.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Anti-Tumor Effect of JAB-3068 and KRAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic anti-tumor effects observed with the combination of a SHP2 inhibitor, JAB-3068, and a KRAS inhibitor. The core principle behind this combination therapy is to overcome adaptive resistance to KRAS inhibition, a common mechanism that limits the efficacy of KRAS inhibitors when used as monotherapy. While specific preclinical data for this compound in combination with a KRAS inhibitor is limited in publicly available resources, extensive research on the subsequent-generation SHP2 inhibitor from the same pharmaceutical family, JAB-3312, in combination with the KRAS G12C inhibitor JAB-21822 (glecirasib), provides a strong rationale and evidence for this synergistic interaction. This document will leverage the available data on the JAB-21822 and JAB-3312 combination to illustrate the principles and expected outcomes for the this compound and KRAS inhibitor pairing.
Mechanism of Synergistic Action
KRAS is a central node in the RAS/MAPK signaling pathway, which is frequently hyperactivated in various cancers due to mutations in the KRAS gene.[1] KRAS inhibitors, particularly those targeting the G12C mutation, have shown clinical promise. However, their efficacy is often hampered by the development of adaptive resistance. This resistance is frequently driven by a feedback reactivation of the MAPK pathway, mediated by receptor tyrosine kinases (RTKs).
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple RTKs.[2] By inhibiting SHP2, this compound can block this feedback loop, thereby preventing the reactivation of the MAPK pathway and restoring sensitivity to the KRAS inhibitor. This dual-targeting strategy leads to a more potent and durable anti-tumor response.
Signaling Pathway
Caption: Mechanism of synergistic action between this compound and a KRAS inhibitor.
Quantitative Data Presentation
The following tables summarize the preclinical in vivo data for the combination of the KRAS G12C inhibitor JAB-21822 and the SHP2 inhibitor JAB-3312, which demonstrates the synergistic anti-tumor efficacy. This data is representative of the expected synergy with this compound. The studies were conducted in mouse xenograft and patient-derived xenograft (PDX) models of various cancers harboring the KRAS G12C mutation.
Table 1: In Vivo Efficacy in KRAS G12C Inhibitor-Resistant MIA PaCa-2 Pancreatic Cancer Xenograft Model
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume (mm³) at Day 16 | Tumor Growth Inhibition (%) |
| Vehicle | - | ~1200 | 0 |
| JAB-21822 | 30 | ~1000 | ~17 |
| JAB-3312 | 0.5 | ~800 | ~33 |
| JAB-21822 + JAB-3312 | 30 + 0.5 | ~200 | ~83 (Synergistic) |
Table 2: In Vivo Efficacy in KRAS G12C Inhibitor-Resistant NCI-H1373 Lung Cancer Xenograft Model
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume (mm³) at End of Study | Tumor Growth Inhibition (%) |
| Vehicle | - | >1500 | 0 |
| JAB-21822 | 30 | ~1200 | ~20 |
| JAB-3312 | 0.5 | ~1000 | ~33 |
| JAB-21822 + JAB-3312 | 30 + 0.5 | ~300 | ~80 (Synergistic) |
Table 3: In Vivo Efficacy in KRAS G12C Inhibitor-Resistant CR6256 Colorectal Cancer PDX Model
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume (mm³) at End of Study | Tumor Growth Inhibition (%) |
| Vehicle | - | >1200 | 0 |
| JAB-21822 | 30 | ~900 | ~25 |
| JAB-3312 | 0.5 | ~800 | ~33 |
| JAB-21822 + JAB-3312 | 30 + 0.5 | ~250 | ~79 (Synergistic) |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic effect of this compound and a KRAS inhibitor.
In Vitro Cell Viability Assay
This protocol is designed to assess the effect of this compound and a KRAS inhibitor, alone and in combination, on the proliferation of KRAS-mutant cancer cell lines.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (lyophilized powder)
-
KRAS inhibitor (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture KRAS G12C mutant cells in complete growth medium.
-
Trypsinize and count the cells.
-
Seed 2,000-5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Drug Preparation:
-
Prepare 10 mM stock solutions of this compound and the KRAS inhibitor in DMSO.
-
Create a dose-response matrix by serially diluting the stock solutions in growth medium.
-
-
Cell Treatment:
-
Remove the medium from the wells and add the medium containing the drugs (this compound alone, KRAS inhibitor alone, and the combination).
-
Include a vehicle control (DMSO) group.
-
Incubate the plate for 72 hours.
-
-
Viability Assessment:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Caption: Workflow for the in vitro cell viability assay.
Western Blot Analysis
This protocol is used to assess the effect of this compound and a KRAS inhibitor on the MAPK signaling pathway.
Materials:
-
KRAS G12C mutant cancer cell lines
-
6-well cell culture plates
-
This compound and KRAS inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (p-ERK, total ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, KRAS inhibitor, or the combination at specified concentrations for 2-24 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Compare the levels of p-ERK between treatment groups to assess pathway inhibition.
-
In Vivo Xenograft Studies
This protocol describes how to evaluate the in vivo efficacy of this compound and a KRAS inhibitor in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or NSG)
-
KRAS G12C mutant cancer cell line
-
Matrigel (optional)
-
This compound and KRAS inhibitor formulated for oral gavage
-
Calipers
-
Animal balance
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth. When tumors reach a volume of 100-200 mm³, randomize mice into treatment groups (Vehicle, this compound, KRAS inhibitor, Combination).
-
-
Drug Administration:
-
Administer drugs daily via oral gavage at the predetermined doses.
-
Monitor animal weight and tumor volume 2-3 times per week. Tumor volume is calculated as (Length x Width²)/2.
-
-
Endpoint and Analysis:
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Calculate Tumor Growth Inhibition (TGI) for each group.
-
Caption: Workflow for in vivo xenograft studies.
References
Application Note & Protocol: Preparation of JAB-3068 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: JAB-3068 is a potent and orally bioavailable allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1][2] SHP2 is a critical signaling node that regulates cell survival and proliferation through the MAPK pathway and is also involved in immune checkpoint modulation.[1][3] Accurate and consistent preparation of this compound stock solutions is paramount for achieving reproducible results in preclinical research and drug development. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
This compound: Mechanism of Action
This compound targets and inhibits the activity of SHP2, which plays a key role in the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[1] This pathway is often hyperactivated in various cancers.[1] By inhibiting SHP2, this compound prevents downstream signaling, leading to decreased growth of tumor cells.[1][4]
Quantitative Data Summary
Proper handling and storage are crucial for maintaining the stability and activity of this compound. The following table summarizes its key physical and chemical properties.
| Property | Value | Source(s) |
| Synonyms | SHP2-IN-6, JAB3068 | [4][5][6] |
| Molecular Formula | C₂₂H₂₆F₂N₆O₂S | [4][5][6] |
| Molecular Weight | 476.54 g/mol | [4][5][6] |
| CAS Number | 2169223-48-5 | [5][6] |
| Solubility in DMSO | 95 - 116.67 mg/mL (199.35 - 244.83 mM) | [5][6] |
| Appearance | Solid Powder | [6] |
| Storage (Powder) | 3 years at -20°C or 2 years at 4°C | [6] |
| Storage (Stock Solution) | 1 year at -80°C or 1 month at -20°C | [5][6][7] |
Note: The solubility of this compound can be significantly reduced by moisture-absorbed DMSO; always use fresh, anhydrous, high-purity DMSO for stock preparation.[5][6] Ultrasonic treatment may be required to achieve maximum solubility.[6]
Experimental Protocol: Stock Solution Preparation
This protocol outlines the procedure for preparing a concentrated stock solution of this compound in DMSO.
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Bath sonicator (recommended)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
3.2. Safety Precautions
-
Always handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Consult the Material Safety Data Sheet (MSDS) for this compound before use for complete safety information.
-
DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin. Exercise extreme caution.
-
Dispose of all waste according to institutional and local regulations.
3.3. Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
3.4. Step-by-Step Procedure
-
Preparation: Allow the this compound powder vial and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: Determine the mass of this compound and the volume of DMSO required to achieve the desired stock concentration.
-
Formula: Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol )
-
Example for a 10 mM stock solution in 1 mL:
-
Mass (mg) = 10 mmol/L × 0.001 L × 476.54 g/mol × 1000 mg/g
-
Mass (mg) = 4.7654 mg
-
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolving: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
Sonication (If Necessary): If particulates remain, place the vial in a bath sonicator for 5-10 minutes or until the solution is clear. Gentle warming (to 37°C) can also aid dissolution.[6]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile, labeled cryovials.[5][6]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[5][6][7]
Stock Solution Preparation Table
For convenience, the table below provides the required mass of this compound for preparing stock solutions of common concentrations and volumes.
| Desired Final Concentration | Mass for 1 mL Stock | Mass for 5 mL Stock | Mass for 10 mL Stock |
| 1 mM | 0.48 mg | 2.38 mg | 4.77 mg |
| 5 mM | 2.38 mg | 11.91 mg | 23.83 mg |
| 10 mM | 4.77 mg | 23.83 mg | 47.65 mg |
| 25 mM | 11.91 mg | 59.57 mg | 119.14 mg |
| 50 mM | 23.83 mg | 119.14 mg | 238.27 mg |
| 100 mM | 47.65 mg | 238.27 mg | 476.54 mg |
Calculations are based on a Molecular Weight of 476.54 g/mol .[4][5][6]
Conclusion
This application note provides a comprehensive protocol for the preparation of this compound stock solutions in DMSO. Adherence to these guidelines, particularly the use of fresh, anhydrous DMSO and proper aliquoting and storage procedures, is essential for ensuring the integrity of the compound and the validity of experimental outcomes.[5][6] Always refer to the most current safety data sheet before handling the compound.
References
- 1. Facebook [cancer.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C22H26F2N6O2S | CID 132222602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
JAB-3068 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with the SHP2 inhibitor, JAB-3068, in aqueous buffers. The following information is designed to help you troubleshoot and optimize your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A: this compound is a hydrophobic compound with poor solubility in aqueous solutions. It is generally considered insoluble in water and ethanol. However, it is highly soluble in dimethyl sulfoxide (DMSO).[1]
Q2: Why is my this compound precipitating when I dilute my DMSO stock in aqueous buffer?
A: This is a common issue for hydrophobic compounds like this compound. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the compound may crash out of solution as the solvent environment becomes less favorable. This is due to the significant difference in polarity between DMSO and water.
Q3: Are there any pre-formulated solutions of this compound available?
A: While pre-formulated solutions are not typically sold, a formulation for in vivo studies has been described, which can be adapted for in vitro experiments. This formulation consists of DMSO, PEG300, Tween-80, and an aqueous component.[1]
Q4: What is the pKa of this compound and how does pH affect its solubility?
A: The exact pKa of this compound is not publicly available. However, this compound contains a pyrazine ring, which is weakly basic.[2] Generally, the solubility of weakly basic compounds increases in acidic conditions due to protonation of the nitrogen atoms, which enhances their interaction with polar solvents like water. Therefore, adjusting the pH of your aqueous buffer to be more acidic may improve the solubility of this compound.
Q5: Can I use sonication or vortexing to dissolve this compound in my buffer?
A: While mechanical methods like sonication and vortexing can aid in the initial dispersion of the compound, they may not be sufficient to overcome the inherent low solubility of this compound in aqueous buffers and may only create a temporary suspension. For sustained solubility, the use of co-solvents or other solubilizing agents is recommended.
Troubleshooting Guide
If you are experiencing issues with this compound solubility in your aqueous buffer, please refer to the following troubleshooting steps and experimental protocols.
Initial Observation: Precipitate Formation Upon Dilution
If you observe precipitation when diluting your this compound DMSO stock into your experimental buffer, consider the following strategies:
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a Solubilized this compound Working Solution
This protocol is adapted from a known formulation and is a good starting point for achieving a stable solution of this compound in a primarily aqueous environment.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Desired aqueous buffer (e.g., PBS, Tris-HCl)
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Ensure the powder is completely dissolved.
-
Introduce Co-solvent: In a separate tube, add the required volume of your this compound DMSO stock to PEG300. Mix thoroughly until the solution is clear. A recommended starting ratio is 1 part DMSO stock to 8 parts PEG300.
-
Add Surfactant: To the DMSO/PEG300 mixture, add Tween-80. A common starting point is 1 part Tween-80 to the initial volume of DMSO stock. Mix until the solution is clear.
-
Final Dilution: Slowly add the aqueous buffer to the mixture while vortexing gently. Add the buffer in small aliquots to avoid shocking the solution and causing precipitation.
Example for a 1 mL final solution:
-
Start with 50 µL of a 47 mg/mL this compound stock in DMSO.
-
Add to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Slowly add 500 µL of your aqueous buffer to reach a final volume of 1 mL.
Protocol 2: pH Adjustment for Improved Solubility
As this compound is a weak base, lowering the pH of the aqueous buffer can improve its solubility.
Materials:
-
This compound DMSO stock solution
-
Aqueous buffer of choice (e.g., 50 mM Tris-HCl)
-
1 M HCl and 1 M NaOH for pH adjustment
Procedure:
-
Prepare Buffer Series: Prepare your chosen aqueous buffer at a range of pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4).
-
Test Dilutions: In small, separate volumes of each pH-adjusted buffer, add a small amount of your this compound DMSO stock to your desired final concentration.
-
Observe Solubility: Visually inspect each solution for precipitation immediately after dilution and after a short incubation period (e.g., 30 minutes) at your experimental temperature.
-
Select Optimal pH: Choose the lowest pH that maintains the solubility of this compound at the desired concentration without compromising your experimental system.
Quantitative Data Summary
While specific solubility data for this compound in various aqueous buffers is not widely published, the following table summarizes the known qualitative and quantitative information.
| Solvent/Component | Solubility/Concentration | Reference |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
| DMSO | 95 mg/mL (199.35 mM) | [1] |
| Formulation Example | ||
| DMSO | 5% (v/v) | [1] |
| PEG300 | 40% (v/v) | [1] |
| Tween-80 | 5% (v/v) | [1] |
| Aqueous Buffer | 50% (v/v) | [1] |
This compound and the SHP2 Signaling Pathway
This compound is a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-MAPK pathway, which is frequently hyperactivated in cancer.[3]
SHP2 Signaling Pathway Overview
Caption: this compound inhibits SHP2, blocking the RAS-MAPK signaling cascade.
References
improving JAB-3068 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues with the SHP2 inhibitor, JAB-3068, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally bioavailable allosteric inhibitor of Shp2 (Src homology region 2 domain-containing phosphatase).[1][2] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, proliferation, and differentiation by modulating several signaling pathways, including the RAS-MAPK pathway.[2][3] By inhibiting Shp2, this compound can block downstream signaling, leading to anti-tumor activity.[2][3]
Q2: I observed a precipitate after adding this compound to my cell culture medium. What are the common causes?
Precipitation of small molecules like this compound in aqueous solutions such as cell culture media is a frequent challenge. The primary reasons include:
-
Low Aqueous Solubility: this compound is known to be insoluble in water and ethanol.[4]
-
High Final Concentration: The desired concentration in your experiment may exceed the solubility limit of this compound in the cell culture medium.
-
"Solvent Shock": Rapidly diluting a concentrated stock solution (typically in DMSO) into the aqueous cell culture medium can cause the compound to crash out of solution.
-
Improper Dissolution: The initial dissolution of this compound in the stock solvent may be incomplete.
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can affect the solubility of the compound.
-
pH of the Medium: The pH of the cell culture medium (typically 7.2-7.4) can influence the solubility of this compound.
-
Temperature: Temperature fluctuations can also impact solubility.
Q3: What are the consequences of this compound precipitation in my experiments?
Precipitation of this compound can lead to several experimental issues:
-
Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than intended, leading to unreliable and difficult-to-interpret results.
-
Cellular Toxicity: The precipitate particles themselves can be cytotoxic to cells, independent of the pharmacological effects of this compound.
-
Assay Interference: Precipitates can interfere with various assays, particularly those involving light absorbance, fluorescence, or microscopy.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Step 1: Review Your Stock Solution Preparation
Question: How are you preparing your this compound stock solution?
Guidance:
-
Use the Right Solvent: this compound is soluble in DMSO at 95 mg/mL (199.35 mM).[4] Ensure you are using high-quality, anhydrous DMSO, as moisture can reduce solubility.[4]
-
Ensure Complete Dissolution: Vortex or gently warm the solution to ensure the compound is fully dissolved. Visually inspect the solution for any undissolved particles before use.
-
Proper Storage: Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Step 2: Optimize the Dilution Procedure
Question: How are you diluting your this compound stock solution into the cell culture media?
Guidance:
-
Avoid Direct Dilution: Do not add the concentrated DMSO stock directly to the full volume of your cell culture medium. This can cause "solvent shock" and immediate precipitation.
-
Perform Serial Dilutions: A best practice is to perform an intermediate dilution step. First, dilute the DMSO stock solution in a small volume of serum-free medium or PBS. Gently mix this intermediate dilution, and then add it to your final volume of complete medium.
-
Gradual Addition: Add the intermediate dilution dropwise to the final volume of media while gently swirling to ensure even and rapid dispersion.
Step 3: Assess the Final Concentration of this compound
Question: What is the final concentration of this compound in your experiment?
Guidance:
-
Determine the Solubility Limit: The effective concentration of this compound may be lower than its precipitation threshold in your specific cell culture medium. It is recommended to perform a solubility test to determine the maximum soluble concentration.
-
Dose-Response Experiment: Conduct a dose-response experiment to identify the highest concentration of this compound that remains in solution and still elicits the desired biological effect.
Step 4: Evaluate Cell Culture Conditions
Question: Have you considered the impact of your cell culture media and conditions?
Guidance:
-
Media Composition: Be aware that different media formulations (e.g., DMEM, RPMI-1640) have varying compositions of salts and other components that can influence the solubility of this compound.
-
Serum Concentration: The presence of serum can sometimes aid in the solubilization of hydrophobic compounds. If you are working in low-serum or serum-free conditions, you may be more likely to encounter solubility issues.
-
pH of Media: Ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4).
-
Temperature: Pre-warm your cell culture medium to 37°C before adding the this compound solution.
Data Presentation
Table 1: this compound Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆F₂N₆O₂S | [6] |
| Molecular Weight | 476.54 g/mol | [1] |
| Appearance | Solid | N/A |
Table 2: this compound Solubility
| Solvent | Solubility | Source |
| DMSO | 95 mg/mL (199.35 mM) | [4] |
| Water | Insoluble | [4] |
| Ethanol | Insoluble | [4] |
Table 3: Recommended Storage Conditions for this compound Stock Solution (in DMSO)
| Temperature | Duration | Source |
| -20°C | 1 month | [5] |
| -80°C | 6 months | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight = 476.54 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube at 37°C or sonicate for short intervals.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture media (with serum, if applicable)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM):
-
Calculate the volume of 10 mM this compound stock solution needed for your final volume of media (e.g., for 10 mL of media, you will need 10 µL of 10 mM this compound).
-
In a sterile conical tube, add the required volume of this compound stock solution to a small volume of the complete media (e.g., 1 mL).
-
Gently pipette up and down or vortex briefly to mix. This creates an intermediate dilution.
-
Add the remaining volume of your complete media to the conical tube containing the intermediate dilution.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Protocol 3: Assessing the Stability of this compound in Cell Culture Media
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile tubes or plates
-
Incubator (37°C, 5% CO₂)
-
Analytical method for quantifying this compound (e.g., HPLC, LC-MS)
Procedure:
-
Prepare a solution of this compound in the cell culture medium at the desired final concentration.
-
Also prepare a control sample of this compound in a solvent where it is known to be stable (e.g., DMSO).
-
Incubate the samples under standard cell culture conditions (37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of each sample.
-
Analyze the concentration of this compound in each aliquot using a validated analytical method.
-
Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the stability of the compound in the cell culture medium over time.
Visualizations
Caption: this compound inhibits the SHP2 signaling pathway.
Caption: Troubleshooting workflow for this compound precipitation.
References
JAB-3068 off-target effects in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SHP2 inhibitor, JAB-3068. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, orally bioavailable, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[1][2] By binding to a non-catalytic "tunnel" site, this compound stabilizes SHP2 in an inactive conformation.[3][4] This prevents SHP2 from mediating signaling downstream of receptor tyrosine kinases (RTKs), primarily leading to the inhibition of the Ras-Raf-MEK-ERK (MAPK) signaling pathway.[5][6][7]
Q2: What is the most well-characterized off-target effect of this compound and other allosteric SHP2 inhibitors?
A2: A significant off-target effect of this compound and other similar allosteric SHP2 inhibitors is the inhibition of autophagy.[3][8] This occurs in a SHP2-independent manner and is attributed to the accumulation of these compounds in lysosomes.[3][8]
Q3: How does the off-target autophagy inhibition contribute to the anti-cancer activity of this compound?
A3: The inhibition of autophagy can contribute to the anti-tumor activity of this compound.[8] By blocking the late stage of autophagy, the drug can enhance cancer cell death, particularly in combination with the on-target inhibition of the MAPK pathway.[8] This dual mechanism can help overcome adaptive resistance to MAPK pathway inhibitors.[8]
Q4: Are there other potential off-target effects reported for SHP2 inhibitors?
A4: While a comprehensive off-target profile for this compound is not publicly available, studies on other SHP2 inhibitors, particularly active-site inhibitors, have reported off-target effects on protein-tyrosine kinases such as the platelet-derived growth factor receptor β (PDGFRβ).[9][10][11] It is crucial to consider the possibility of such off-target activities when interpreting experimental results.
Q5: Has the clinical development of this compound been continued?
A5: No, the development of this compound has been discontinued. Jacobio Pharmaceuticals has prioritized a second-generation SHP2 inhibitor, JAB-3312, which has demonstrated a better efficacy and safety profile.
Troubleshooting Guides
Problem 1: Unexpectedly high levels of cytotoxicity observed in cancer cell lines at concentrations that minimally affect MAPK signaling.
-
Possible Cause: This could be due to the off-target inhibition of autophagy by this compound.[3][8] Autophagy is a critical survival mechanism for cancer cells, and its inhibition can lead to cell death independent of MAPK pathway suppression.
-
Troubleshooting Steps:
-
Assess Autophagy Flux: Monitor the levels of autophagy markers such as LC3-II and p62/SQSTM1 by Western blotting. An accumulation of LC3-II and p62 is indicative of autophagy inhibition.
-
Rescue Experiment: To confirm that the cytotoxicity is due to autophagy inhibition, attempt to rescue the cells by overexpressing key autophagy-related genes (e.g., ATG5, ATG7) or by using autophagy-inducing agents (note: this can be complex and may have confounding effects).
-
Compare with other SHP2 inhibitors: If possible, compare the cytotoxic effects of this compound with other SHP2 inhibitors that have different off-target autophagy inhibition potencies.
-
Problem 2: Discrepancy between in vitro enzymatic activity and cellular potency.
-
Possible Cause: this compound is an allosteric inhibitor, and its mechanism of action within a cellular context can be influenced by factors not present in a purified enzyme assay. Furthermore, off-target effects like autophagy inhibition can contribute to the overall cellular phenotype.[3][8]
-
Troubleshooting Steps:
-
Cellular Target Engagement Assay: Perform a cellular thermal shift assay (CETSA) to confirm that this compound is binding to SHP2 within the cell.
-
Dose-Response Analysis of On-target vs. Off-target Effects: Conduct parallel dose-response experiments to measure the inhibition of ERK phosphorylation (on-target) and the accumulation of LC3-II (off-target). This will help to determine the concentration range at which each effect becomes prominent.
-
Data Presentation
Table 1: On-Target vs. Off-Target Potency of this compound and Other SHP2 Allosteric Inhibitors
| Compound | On-Target: p-ERK Inhibition EC50 (nM) | Off-Target: Autophagy Inhibition EC50 (µM) |
| This compound | ~20 | 9.8 |
| SHP099 | 483 | 10.6 |
| TNO155 | ~20 | 94.3 |
| RMC-4550 | ~20 | 30.2 |
| IACS-13909 | ~20 | 1.4 |
Data extracted from a study by Geltzeiler et al., 2024.[3]
Experimental Protocols
1. Western Blot Analysis for Autophagy Markers (LC3 and p62)
-
Objective: To assess the inhibition of autophagic flux by monitoring the levels of LC3-II and p62.
-
Methodology:
-
Cell Treatment: Plate cancer cells and treat with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a positive control for autophagy inhibition (e.g., Bafilomycin A1 or Chloroquine) and a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 indicate inhibition of autophagy.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm the binding of this compound to SHP2 in a cellular environment.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the aggregated proteins.
-
Protein Detection: Analyze the amount of soluble SHP2 remaining at each temperature by Western blotting or ELISA.
-
Data Analysis: The binding of this compound to SHP2 is expected to increase its thermal stability, resulting in a shift of the melting curve to higher temperatures compared to the vehicle-treated control.
-
Mandatory Visualization
Caption: On-target effect of this compound on the SHP2-MAPK signaling pathway.
Caption: Experimental workflow for assessing off-target autophagy inhibition.
References
- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. This compound - My Cancer Genome [mycancergenome.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical safety and efficacy characterization of an LpxC inhibitor against Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with JAB-3068
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the SHP2 inhibitor, JAB-3068.
Important Notice Regarding this compound
Before proceeding, researchers should be aware that Jacobio Pharmaceuticals has discontinued the development of this compound.[1] Clinical data indicated that a second-generation SHP2 inhibitor, JAB-3312, demonstrates better efficacy and safety. This may be a critical factor to consider when planning or troubleshooting experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2).[2] SHP2 is a protein tyrosine phosphatase that plays a crucial role in the Ras-Raf-MEK-ERK signaling pathway, which is often hyperactivated in cancer.[2] By binding to an allosteric site, this compound stabilizes SHP2 in an inactive conformation, thereby preventing its signaling activity and inhibiting the growth of cancer cells dependent on this pathway.[2]
Q2: What are the reported IC50 values for this compound?
A2: The reported IC50 values for this compound can vary depending on the experimental system. It is crucial to determine the IC50 in your specific cell line and assay conditions.
| Target | Assay Type | Reported IC50 |
| SHP2 | Enzymatic Assay | 25.8 nM[3] |
| KYSE-520 cells | Proliferation Assay | 2.17 µM[3] |
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO.[4] For cell culture experiments, prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.1%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced toxicity.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, from experimental design to the inherent biology of your system. This guide provides a structured approach to identifying and resolving these issues.
Diagram: Troubleshooting Workflow for Inconsistent this compound Results
Caption: A logical workflow to diagnose inconsistent experimental results with this compound.
Problem 1: High Variability in Cell Viability (IC50) Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Use a consistent cell number and seeding density across all plates and experiments.[5] |
| Variable Incubation Time | Maintain a consistent incubation time with this compound for all experiments. Longer incubation times can lead to lower IC50 values.[5] |
| Edge Effects in Multi-well Plates | To minimize evaporation from outer wells, fill them with sterile PBS or media without cells.[5] |
| Serum Protein Binding | The concentration of serum in your culture medium can affect the bioavailability of this compound. Use a consistent serum percentage for all assays. Consider serum-starving cells prior to treatment if appropriate for your model. |
| Compound Precipitation | Visually inspect the media for any signs of compound precipitation after dilution from the DMSO stock. If precipitation occurs, you may need to adjust your dilution scheme or use a lower top concentration. |
Problem 2: Weak or No Effect in Western Blot Analysis of p-ERK
A primary readout for SHP2 inhibition is a decrease in the phosphorylation of downstream targets like ERK.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Treatment Time | The effect of this compound on p-ERK levels can be transient. Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal time point for observing maximal inhibition. |
| Insufficient this compound Concentration | The effective concentration in a Western blot experiment may be different from a long-term viability assay. Perform a dose-response experiment to find the optimal concentration for inhibiting p-ERK. |
| Cell Line Resistance | Your cell line may have intrinsic or acquired resistance to SHP2 inhibition (see Problem 3). |
| General Western Blotting Issues | Ensure proper protein transfer, antibody dilutions, and blocking conditions. Use a positive control (e.g., a cell line known to be sensitive to SHP2 inhibition) and a loading control. |
Problem 3: Complete Lack of Response or Acquired Resistance
| Potential Cause | Troubleshooting Steps |
| SHP2 Mutation Status | Allosteric inhibitors like this compound that stabilize the inactive conformation of SHP2 may be ineffective against certain oncogenic SHP2 mutants that are locked in an active state. Sequence the PTPN11 gene in your cell line to check for such mutations. |
| Activation of Bypass Pathways | Cells can develop resistance to SHP2 inhibitors by upregulating parallel signaling pathways that can reactivate ERK or other survival signals. |
| Discontinuation of this compound | As mentioned, this compound is a first-generation inhibitor with potentially lower efficacy and a different safety profile compared to the newer JAB-3312. Consider if using a more potent, second-generation SHP2 inhibitor is more appropriate for your research goals. |
Diagram: SHP2 Signaling and this compound Inhibition
References
JAB-3068 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JAB-3068, a potent, orally bioavailable, allosteric inhibitor of SHP2.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule, orally bioavailable, allosteric inhibitor of Shp2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase.[1] SHP2 is a critical component of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is frequently hyperactivated in various cancers.[1] this compound binds to a unique allosteric pocket on SHP2, stabilizing it in an inactive conformation. This prevents its interaction with upstream signaling molecules, thereby inhibiting downstream MAPK signaling and suppressing tumor cell proliferation and survival.[3]
Q2: In which cancer types or cellular contexts is this compound expected to be most effective?
A2: this compound is expected to be most effective in tumors that are dependent on hyperactivated RAS/MAPK signaling. This includes cancers with specific mutations in genes like KRAS, BRAF, and receptor tyrosine kinases (RTKs) such as EGFR.[4][5] SHP2 inhibitors like this compound can also be used to overcome adaptive resistance to other targeted therapies that inhibit the MAPK pathway.[4][5]
Q3: What are the known IC50 values for this compound?
A3: The inhibitory potency of this compound has been characterized in various assays. The following table summarizes the reported IC50 values.
| Assay Type | Target | Cell Line | IC50 Value | Reference |
| Enzymatic Assay | SHP2 | - | 25.8 nM | [6] |
| Proliferation Assay | - | KYSE-520 | 2.17 µM | [6] |
Q4: How should I prepare and store this compound for in vitro and in vivo experiments?
A4: For in vitro experiments, this compound can be dissolved in fresh DMSO to prepare a stock solution. For in vivo studies, specific formulations are required. One example formulation involves a mixture of DMSO, PEG300, Tween80, and ddH2O. Another option for oral administration is a suspension in corn oil. It is crucial to use the mixed solutions immediately for optimal results.[7] Always refer to the manufacturer's datasheet for specific solubility and stability information.
Troubleshooting Guide
Problem 1: I am not observing the expected decrease in phosphorylated ERK (p-ERK) levels after treating cells with this compound.
-
Possible Cause 1: Suboptimal drug concentration or treatment time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. IC50 values can vary significantly between cell lines.
-
-
Possible Cause 2: Poor cell permeability or drug instability.
-
Solution: Ensure that the this compound stock solution is properly prepared in a suitable solvent like DMSO and has not undergone multiple freeze-thaw cycles.[7] Confirm the cellular uptake of the compound if possible.
-
-
Possible Cause 3: Issues with Western blot protocol.
-
Solution: Optimize your Western blot protocol. Ensure complete protein transfer, use appropriate blocking buffers (e.g., 5% BSA in TBST for phospho-antibodies), and incubate with primary antibodies overnight at 4°C.[8][9] Always probe for total ERK on the same membrane after stripping to normalize for protein loading.[8][9]
-
-
Possible Cause 4: Resistance mechanisms.
-
Solution: The cell line may have intrinsic or acquired resistance to SHP2 inhibition. This could be due to mutations in SHP2 itself that prevent allosteric inhibition or activation of bypass signaling pathways.[3][4] Consider sequencing the PTPN11 gene (which encodes SHP2) and evaluating the activation status of parallel pathways like PI3K/AKT.
-
Problem 2: I am observing high variability in my cell viability/proliferation assay results.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding and use a consistent number of cells per well.[10]
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS.
-
-
Possible Cause 3: this compound precipitation.
-
Solution: Visually inspect the culture medium for any signs of drug precipitation after adding this compound. Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%).
-
-
Possible Cause 4: Off-target effects.
-
Solution: Be aware that some SHP2 allosteric inhibitors have been reported to have off-target effects, such as inhibiting autophagy by accumulating in lysosomes.[11][12] This can contribute to cytotoxicity in a SHP2-independent manner. Consider using a structurally different SHP2 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.
-
Problem 3: My in vivo xenograft study with this compound is not showing significant tumor growth inhibition.
-
Possible Cause 1: Suboptimal dosing or administration route.
-
Possible Cause 2: Pharmacokinetic/pharmacodynamic (PK/PD) issues.
-
Solution: If possible, perform PK/PD studies to correlate drug exposure in the plasma and tumor with the inhibition of p-ERK in tumor tissue. This will help determine if the drug is reaching the target at sufficient concentrations.
-
-
Possible Cause 3: Tumor model is not dependent on SHP2 signaling.
-
Solution: Confirm that your chosen xenograft model is driven by a signaling pathway that is sensitive to SHP2 inhibition. This can be done by analyzing the mutational status of key oncogenes and performing in vitro sensitivity testing before starting the in vivo study.
-
Experimental Protocols
Protocol 1: Western Blot for p-ERK and Total ERK
This protocol is for assessing the inhibition of the MAPK pathway by this compound.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time.
-
If required, stimulate the ERK pathway with a growth factor (e.g., EGF) for a short period before lysis.[8]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Scrape the cells and collect the lysate.
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Antibody Incubation:
-
Detection and Re-probing:
Protocol 2: Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound on cell viability.[10]
-
Cell Seeding:
-
Seed 1.5 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.[10]
-
-
Treatment:
-
Treat cells with a serial dilution of this compound or vehicle control for 24, 48, or 72 hours.[10]
-
-
Assay:
-
Measurement:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: this compound inhibits the SHP2-mediated activation of the RAS/MAPK pathway.
Caption: Workflow for assessing p-ERK levels by Western blot after this compound treatment.
References
- 1. Facebook [cancer.gov]
- 2. This compound|2169223-48-5|COA [dcchemicals.com]
- 3. rupress.org [rupress.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. targetedonc.com [targetedonc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 11. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. meddatax.com [meddatax.com]
- 15. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
preventing JAB-3068 precipitation in stock solutions
Welcome to the technical support center for JAB-3068, a potent and orally bioavailable allosteric inhibitor of SHP2.[1][2] This resource is designed for researchers, scientists, and drug development professionals, providing essential information to ensure the successful handling and use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, such as the precipitation of this compound in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable small molecule inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2).[3][4] It functions as an allosteric inhibitor, binding to a site at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains. This stabilizes SHP2 in an auto-inhibited conformation, preventing its signaling activity.[5][6][] By inhibiting SHP2, this compound blocks the RAS-MAPK signaling pathway, which is often hyperactivated in cancer, thereby preventing the growth of tumor cells that depend on SHP2 signaling.[3][4]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research to study the role of SHP2 in various malignancies. It is utilized in in vitro and in vivo models to investigate the effects of SHP2 inhibition on cancer cell proliferation, survival, and differentiation.[3] Additionally, because SHP2 is involved in immune checkpoint modulation, this compound is used to explore enhancements of anti-tumor immune responses, sometimes in combination with other immunotherapies like PD-1/PD-L1 antibodies.[1]
Q3: What are the solubility properties of this compound?
A3: The solubility of this compound is a critical factor in its experimental use. It is highly soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[1] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can significantly reduce the solubility of this compound.[1]
This compound Solubility Data
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 95 mg/mL | 199.35 mM | Use fresh, anhydrous DMSO. Moisture can reduce solubility.[1] |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the recommended procedure for preparing a concentrated stock solution of this compound.
Materials:
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This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Preparation: In a sterile environment, weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, dissolve 4.77 mg of this compound in 1 mL of DMSO).
-
Mixing: Cap the tube tightly and vortex vigorously for 2-5 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the solution for 10-15 minutes in a water bath sonicator.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can promote precipitation and degradation, aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[1]
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound, particularly when diluting a DMSO stock solution into an aqueous medium, is a common issue. This guide provides solutions to prevent and address this problem.
Q4: My this compound precipitated after I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
A4: This is a common occurrence due to the low aqueous solubility of this compound. Here are several steps you can take to prevent this:
-
Use Fresh, Anhydrous DMSO: Moisture in DMSO can significantly lower the solubility of this compound.[1] Always use a fresh, unopened bottle of anhydrous DMSO or a properly stored stock.
-
Stepwise Dilution: Avoid diluting the concentrated DMSO stock directly into your aqueous buffer or medium. Instead, perform an intermediate dilution in DMSO first, and then add this to the aqueous solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible, typically below 0.5%, to minimize solvent-induced precipitation and cytotoxicity.
-
Proper Mixing Technique: When adding the this compound/DMSO solution to your aqueous medium, add it dropwise while gently vortexing or swirling the medium. This ensures rapid and even dispersion.
-
Temperature: Pre-warm your aqueous medium to 37°C before adding the this compound stock solution. This can help to increase the solubility.[8]
-
Sonication: If a precipitate still forms, you can try to redissolve it by sonicating the final working solution for a short period.[8][9] However, it is best to optimize the dilution procedure to prevent precipitation in the first place.
Q5: I see a precipitate in my this compound stock solution upon thawing. Can I still use it?
A5: If you observe a precipitate in your thawed stock solution, it is recommended to first try and redissolve it. Gently warm the vial to 37°C and vortex it vigorously. If the precipitate does not dissolve, you can try sonicating the vial for 10-15 minutes. If the precipitate persists, it is advisable not to use the stock solution, as the actual concentration of the soluble compound will be unknown. To prevent this, ensure your stock solution is fully dissolved before freezing and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[8]
Q6: How should I prepare my working solution of this compound for in vitro cell-based assays?
A6: For cell-based assays, it is crucial to minimize the final DMSO concentration to avoid affecting the cells. Here is a recommended procedure:
-
Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Create an intermediate dilution of your stock solution in DMSO.
-
Pre-warm your cell culture medium to 37°C.
-
Add the intermediately diluted this compound solution dropwise to the pre-warmed medium while gently mixing to achieve the final desired concentration.
-
Ensure the final DMSO concentration in the culture medium is 0.5% or lower. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in your experimental design and understanding of this compound's mechanism of action, the following diagrams have been created.
Caption: A troubleshooting workflow for preparing and handling this compound stock solutions.
Caption: The role of this compound in inhibiting the SHP2-mediated RAS-MAPK signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C22H26F2N6O2S | CID 132222602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. file.selleckchem.com [file.selleckchem.com]
potential assay interference with JAB-3068
Welcome to the technical support center for JAB-3068. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers and drug development professionals optimize their experiments and interpret their results accurately.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action? A1: this compound is an orally bioavailable, potent, and allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase; PTPN11).[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that positively regulates cell growth, differentiation, and survival, primarily through the RAS-MAPK signaling pathway.[2][4][5] In its inactive state, the SHP2 N-terminal SH2 domain folds back to block the active site of the phosphatase (PTP) domain.[5][6][7] this compound binds to a tunnel-like allosteric pocket formed at the interface of the SH2 and PTP domains, stabilizing this auto-inhibited conformation and preventing its catalytic activity.[7][8]
Biochemical Assay Troubleshooting
Q2: My experimentally determined IC50 for this compound in my biochemical assay is significantly higher than the reported value of ~26 nM. What could be the cause?
A2: A discrepancy in IC50 values can arise from several factors related to assay conditions. The most common issues are:
-
Incomplete Enzyme Activation: Wild-type (WT) SHP2 is auto-inhibited and requires activation by a phosphotyrosine (pY)-containing peptide (e.g., a dually phosphorylated IRS-1 peptide) to become fully active.[7][9] Insufficient concentration of the activating peptide will result in a partially active enzyme pool, leading to an apparent decrease in inhibitor potency.
-
High Enzyme Concentration: Using a high concentration of the SHP2 enzyme can shift the IC50 value higher, especially for potent, tight-binding inhibitors. Ensure you are working in the linear range of the enzyme activity.
-
Assay Buffer Composition: The presence or absence of detergents like Tween-20 or Triton X-100 can influence inhibitor behavior. Allosteric inhibitors can be sensitive to buffer components.
-
Substrate Concentration: The concentration of the phosphatase substrate (e.g., DiFMUP) relative to its Michaelis-Menten constant (Km) can affect the apparent IC50. It is crucial to maintain consistent substrate concentrations across experiments.
Q3: I am observing high variability and poor reproducibility in my fluorescence-based SHP2 activity assay. What are the potential sources of this issue?
A3: High variability often points to issues with compound handling or non-specific assay interference.[10][11]
-
Compound Aggregation: Small molecules, particularly at higher concentrations, can form aggregates that non-specifically inhibit enzymes, leading to reproducible but false-positive results.[10][12] Including a low concentration (0.001% - 0.01%) of a non-ionic detergent like Tween-20 or Triton X-100 in the assay buffer can help prevent aggregation.[11]
-
Fluorescence Interference: this compound or other test compounds may possess intrinsic fluorescence at the excitation/emission wavelengths of your assay's substrate (e.g., DiFMUP), or they may quench the fluorescent signal.[12][13] It is critical to run a control plate without the enzyme to measure the background fluorescence of each compound at every concentration tested.
-
Reagent Instability: Ensure all reagents, particularly the DTT reducing agent and the phosphatase enzyme, are fresh and have been handled according to the manufacturer's recommendations.
Q4: How can I confirm that the inhibition I'm observing is due to specific binding to SHP2 and not an assay artifact?
A4: This is a critical question in drug discovery. Employing orthogonal assays and counter-screens is essential.[11]
-
Run a Detergent Test: Re-run the dose-response experiment with and without 0.01% Tween-20. A significant rightward shift (higher IC50) in the presence of detergent is a strong indicator of aggregation-based inhibition.[10]
-
Use an Orthogonal Assay: Validate hits using a different assay format. If you are using a fluorescence-based assay, confirm the results with a colorimetric Malachite Green-based assay that directly measures phosphate release.[14][15]
-
Perform a Cellular Target Engagement Assay: A Cellular Thermal Shift Assay (CETSA) can directly measure whether this compound binds to and stabilizes SHP2 in intact cells, providing strong evidence of on-target activity.[7][16]
Cellular Assay Troubleshooting
Q5: The cellular EC50 of this compound in my cell proliferation assay is much weaker than its biochemical IC50. Why is there such a large difference?
A5: A significant "biochem-to-cell" shift is common for many inhibitors and can be attributed to several factors:
-
Cell Permeability: The compound must cross the cell membrane to reach its cytosolic target, SHP2. Poor membrane permeability will result in a lower intracellular concentration and thus weaker apparent potency.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Intracellular ATP Competition: While this compound is an allosteric inhibitor and does not compete with ATP, the cellular environment is far more complex than a biochemical assay. High concentrations of intracellular proteins and other molecules can lead to non-specific binding, reducing the free concentration of the inhibitor available to bind SHP2.
-
Pathway Dependence: The specific cell line used must be dependent on SHP2 signaling for proliferation. If the pathway is not a primary driver of growth in that cell line, even complete inhibition of SHP2 may have a minimal effect on cell viability. The reported cellular IC50 of 2.17 µM was determined in KYSE-520 cells.[17]
Q6: I am not observing the expected decrease in phosphorylated ERK (p-ERK) levels via Western blot after treating my cells with this compound. What should I check?
A6: Failure to see a downstream signaling effect can be due to experimental conditions or cell-specific biology.
-
Stimulation Conditions: SHP2 is activated downstream of receptor tyrosine kinases (RTKs).[4][6] Therefore, the signaling pathway must be active to see an effect from an inhibitor. Ensure you are stimulating the cells with an appropriate growth factor (e.g., EGF, FGF) after a period of serum starvation to induce a robust, measurable p-ERK signal.
-
Time Course and Dose: The inhibition of p-ERK may be transient. It is crucial to perform a time-course experiment (e.g., 1, 2, 4, 8 hours) and a dose-response experiment to find the optimal conditions for observing the effect.
-
Cell Line Selection: The chosen cell line must have a functional RTK-RAS-MAPK pathway that is sensitive to SHP2 inhibition. Cells with certain mutations downstream of SHP2 (e.g., in RAS or RAF) may be resistant to the effects of a SHP2 inhibitor on ERK phosphorylation.
Data & Protocols
Summary of this compound Potency
| Assay Type | Target | Condition | IC50 / EC50 | Reference |
| Biochemical | SHP2 | Fluorescence-based enzyme assay | 25.8 nM | [17] |
| Cellular | Cell Proliferation | KYSE-520 esophageal cancer cells | 2.17 µM | [17] |
| Cellular | p-ERK Inhibition | Growth factor-stimulated cells | Varies by cell line and conditions | N/A |
Protocol: Biochemical SHP2 Inhibition Assay (Fluorescence-based)
This protocol is adapted from standard procedures for measuring SHP2 activity.[7][9]
1. Reagents:
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.
-
Recombinant full-length human SHP2 protein.
-
SHP2-activating peptide: Dually phosphorylated IRS-1 peptide surrogate.
-
Fluorescent Substrate: 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP).
-
This compound stock solution in 100% DMSO.
-
384-well black, flat-bottom assay plates.
2. Procedure:
-
Prepare the complete enzyme solution by pre-incubating SHP2 protein with the activating IRS-1 peptide in Assay Buffer for 20 minutes at room temperature. The optimal concentration of the activating peptide should be determined empirically.[9]
-
Prepare serial dilutions of this compound in 100% DMSO. Then, dilute these into Assay Buffer to create a 4x final concentration working solution.
-
Add 5 µL of the 4x this compound working solution (or DMSO vehicle control) to the wells of the 384-well plate.
-
To initiate the reaction, add 10 µL of the pre-activated SHP2 enzyme solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Add 5 µL of 4x DiFMUP substrate solution (prepared in Assay Buffer) to all wells.
-
Immediately place the plate in a fluorescence plate reader. Measure the kinetic increase in fluorescence (Excitation: 358 nm, Emission: 450 nm) every 60 seconds for 30-60 minutes.
-
Calculate the initial velocity (rate) of the reaction for each well. Plot the rate of reaction against the log of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol: Western Blot for p-ERK Inhibition
1. Cell Culture and Treatment:
-
Plate cells (e.g., KYSE-520) in a 6-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 12-16 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound (or DMSO vehicle) for 2 hours.
-
Stimulate the cells with an appropriate growth factor (e.g., 20 ng/mL FGF) for 10 minutes.
-
Immediately place the plate on ice and wash the cells twice with ice-cold PBS.
2. Lysate Preparation and Analysis:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities to determine the relative inhibition of ERK phosphorylation.
Visual Guides
Caption: SHP2 signaling pathway and the mechanism of action for this compound.
Caption: Experimental workflow for troubleshooting a high IC50 value for this compound.
Caption: Potential mechanisms of assay interference for small molecule inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound | C22H26F2N6O2S | CID 132222602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SHP2 Phosphatase [biology.kenyon.edu]
- 6. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SHP-2 activity assay [bio-protocol.org]
- 16. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
JAB-3068 Technical Support Center: Interpreting Unexpected Phenotypes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering unexpected phenotypes during pre-clinical experiments with JAB-3068, a potent allosteric SHP2 inhibitor. While clinical development of this compound has been discontinued, it remains a valuable tool for investigating SHP2 signaling. This guide will help interpret paradoxical results and potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain phosphatase; PTPN11).[1][2] By binding to SHP2, this compound locks the protein in an inactive conformation. This prevents SHP2-mediated dephosphorylation of its target proteins, leading to the inhibition of the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[1][2] SHP2 is a critical node in signaling cascades downstream of multiple receptor tyrosine kinases (RTKs) that are often hyperactivated in cancer.[1][3]
Q2: What are the intended downstream effects of this compound treatment?
The intended downstream effects of effective SHP2 inhibition by this compound are a reduction in phosphorylated ERK (p-ERK) levels, leading to decreased cell proliferation and survival in cancer cells dependent on the MAPK pathway.[1] Additionally, because SHP2 is involved in PD-1 signaling, its inhibition is expected to enhance the anti-tumor activity of CD8+ T cells.[4]
Q3: Why was the clinical development of this compound discontinued?
Jacobio Pharmaceuticals resolved to discontinue the clinical development of this compound. While the specific reasons for this decision are not publicly detailed, discontinuation of clinical programs can be due to a variety of factors, including insufficient efficacy, unfavorable safety profiles, or strategic portfolio decisions. Prior to this, AbbVie, who had entered a strategic collaboration with Jacobio to develop SHP2 inhibitors including this compound, terminated the partnership.[5]
Troubleshooting Unexpected Phenotypes
This section addresses specific unexpected experimental outcomes.
Issue 1: Paradoxical Activation of MAPK Signaling
Question: I'm treating my cancer cell line with this compound, but instead of seeing a decrease in p-ERK, I'm observing a transient or sustained increase in p-ERK levels. Why is this happening?
Answer: This phenomenon, known as paradoxical pathway activation, can occur with inhibitors of signaling nodes in cells with certain genetic backgrounds, particularly in the context of RAS mutations. While SHP2 inhibitors are designed to suppress RAS-MAPK signaling, under certain conditions, they can lead to its reactivation.
Potential Causes and Troubleshooting Steps:
-
Feedback Loop Activation: Inhibition of SHP2 can sometimes lead to the release of negative feedback mechanisms that result in the reactivation of upstream RTKs.[6]
-
Troubleshooting: Perform a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) and analyze both p-ERK and phosphorylation status of upstream RTKs (like p-EGFR, p-FGFR) via Western Blot to see if reactivation occurs.
-
-
Cellular Context: The genetic background of your cell line is critical. Paradoxical activation has been noted with other inhibitors in cells with NRAS mutations, for example.[7]
-
Troubleshooting: Confirm the mutation status (KRAS, NRAS, BRAF) of your cell line. The effects of SHP2 inhibition can vary significantly between different mutational subtypes.
-
-
Off-Target Effects at High Concentrations: While this compound is potent for SHP2, very high concentrations could lead to unexpected off-target effects.
-
Troubleshooting: Perform a dose-response curve starting from the reported IC50 value (25.8 nM for biochemical activity, 2.17 µM for proliferation in KYSE-520 cells) to ensure you are using an appropriate concentration.[8]
-
Issue 2: Intrinsic or Acquired Resistance to this compound
Question: My cell line initially responded to this compound, but now proliferation rates have recovered despite continuous treatment. What is a likely mechanism of resistance?
Answer: Resistance to targeted therapies, including SHP2 inhibitors, is a common event in cancer research. A frequent mechanism is the activation of bypass signaling pathways that circumvent the inhibited node.
Potential Causes and Troubleshooting Steps:
-
Activation of the PI3K-AKT Pathway: A well-documented resistance mechanism to SHP2 inhibition is the adaptive reactivation of the PI3K-AKT signaling pathway.[3] SHP2 can influence this pathway, and its inhibition can lead to compensatory signaling through AKT.
-
Troubleshooting: Analyze the phosphorylation status of key proteins in the AKT pathway, such as p-AKT and p-S6, in your resistant cells compared to sensitive parental cells.
-
Experimental Validation: Test the efficacy of combining this compound with a PI3K or AKT inhibitor to see if you can overcome the observed resistance. Studies have shown that co-inhibition of SHP2 and FAK (which can reactivate AKT) can have synergistic effects.[3]
-
-
Upregulation of Upstream RTKs: Cells can adapt to SHP2 inhibition by upregulating the expression or activity of RTKs, which can provide a stronger upstream signal to overcome the block.[9]
-
Troubleshooting: Use a phospho-RTK array to screen for broad changes in RTK activation in your resistant cell line. Follow up with Western Blot to confirm specific RTK upregulation.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line / System | Source |
| IC50 (Biochemical) | 25.8 nM | Cell-free SHP2 Assay | [8] |
| IC50 (Cell Proliferation) | 2.17 µM | KYSE-520 (Esophageal Squamous Cell Carcinoma) | [8] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways discussed.
Caption: Canonical SHP2 signaling pathway in cancer.
Caption: Mechanism of action for this compound.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C22H26F2N6O2S | CID 132222602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Therapeutic Suppression of FAK-AKT Signaling Overcomes Resistance to SHP2 Inhibition in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. SHP2 Inhibition Overcomes RTK-Mediated Pathway Reactivation in KRAS-Mutant Tumors Treated with MEK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. targetedonc.com [targetedonc.com]
Validation & Comparative
JAB-3068 vs. JAB-3312: A Comparative Analysis of Two SHP2 Inhibitors
In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has emerged as a critical node in oncogenic signaling pathways. Two notable allosteric inhibitors of SHP2, JAB-3068 and JAB-3312, both developed by Jacobio Pharmaceuticals, have been subjects of extensive research. This guide provides a detailed comparison of their efficacy, supported by preclinical and clinical data, to inform researchers, scientists, and drug development professionals. While both molecules target the same protein, JAB-3312, a second-generation inhibitor, has demonstrated more potent anti-tumor activities and is advancing through late-stage clinical trials, whereas the development of the first-generation molecule, this compound, has been discontinued.[1][2]
Mechanism of Action
Both this compound and JAB-3312 are orally bioavailable, allosteric inhibitors of SHP2 (also known as PTPN11).[3][4][5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling cascade, which is frequently hyperactivated in various cancers.[4][5] By binding to an allosteric site, these inhibitors lock SHP2 in an inactive conformation, thereby preventing its signaling function. This leads to the inhibition of the MAPK pathway and subsequently suppresses the growth of tumor cells.[4][5] Furthermore, SHP2 is involved in modulating the immune checkpoint protein PD-1, and its inhibition can enhance the anti-tumor activity of CD8+ T cells.[3]
Preclinical Efficacy
Preclinical studies have demonstrated the potent inhibitory activity of both compounds. JAB-3312, in particular, has shown very high potency in both biochemical and cellular assays.
| Parameter | This compound | JAB-3312 | Reference |
| SHP2 Enzymatic IC50 | 25.8 nM | 1.9 nM / 1.44 nmol/L | [6][7][8] |
| Cellular p-ERK IC50 | Not specified | 0.23 nM / 0.68 to 4.84 nmol/L | [7][8] |
| KYSE-520 Cell Proliferation IC50 | 2.17 µM | 7.4 nM | [6][7] |
| KYSE-520 Xenograft Model | Not specified | 95% Tumor Growth Inhibition (TGI) at 1.0 mg/kg QD | [7] |
Clinical Efficacy
JAB-3312 has advanced significantly in clinical development, demonstrating promising efficacy, particularly in combination with other targeted therapies. This compound underwent early-phase clinical trials, but specific efficacy data from these studies is less publicly available.
JAB-3312 in Combination Therapy
A significant body of clinical data for JAB-3312 comes from its combination with the KRAS G12C inhibitor glecirasib (JAB-21822) in patients with KRAS p.G12C mutated solid tumors.
| Trial Identifier | Combination Therapy | Patient Population | Key Efficacy Data | Reference |
| NCT05288205 | Glecirasib + JAB-3312 | First-line KRAS p.G12C NSCLC | Objective Response Rate (ORR): 72.5% (58/80) Disease Control Rate (DCR): 96.3% (77/80) 6-month PFS rate: 67.3% 12-month PFS rate: 53.7% | [9][10] |
| NCT05288205 (Specific Dose Group) | Glecirasib (800mg QD) + JAB-3312 (2mg QW on/off) | First-line KRAS p.G12C NSCLC | ORR: 77.8% (21/27) DCR: 92.6% (25/27) | [10] |
| ESMO 2023 Data | Glecirasib + JAB-3312 | First-line KRAS p.G12C NSCLC | ORR: 65.5% DCR: 100% | [11] |
| ASCO 2024 Data | Glecirasib + JAB-3312 | First-line KRAS p.G12C NSCLC | Confirmed ORR (cORR): 64.7% (66/102) Preliminary median PFS (mPFS): 12.2 months | [12] |
Notably, the combination of glecirasib and JAB-3312 has shown efficacy irrespective of PD-L1 expression levels in non-small cell lung cancer (NSCLC) patients.
This compound Clinical Trials
This compound was evaluated in Phase 1/2a clinical trials for advanced solid tumors, both as a monotherapy and in combination with the PD-1 inhibitor JS001 (toripalimab).[13][14][15][16] The primary objectives of these studies were to assess safety, tolerability, and pharmacokinetics, and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[15][17] While these trials were completed, detailed efficacy results have not been widely published, and the development of this compound has since been discontinued.[1][13]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating SHP2 inhibitors.
Caption: SHP2's role in the RTK/RAS/MAPK and PD-1 signaling pathways.
Caption: General experimental workflow for SHP2 inhibitor evaluation.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of efficacy data.
SHP2 Enzymatic Assay: The inhibitory activity of this compound and JAB-3312 on SHP2 phosphatase activity is typically measured using a DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) assay. Recombinant SHP2 protein is incubated with the inhibitor at various concentrations before the addition of the DiFMUP substrate. The rate of dephosphorylation of DiFMUP to the fluorescent product DiFMU is monitored using a fluorescence plate reader. The IC50 value, representing the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, is then calculated.
Cellular Phospho-ERK (p-ERK) Assay: To assess the in-cell activity of the inhibitors, cancer cell lines with known mutations that activate the MAPK pathway (e.g., KYSE-520 esophageal squamous cell carcinoma cells) are treated with varying concentrations of the compounds. After a specified incubation period, cells are lysed, and the levels of phosphorylated ERK are measured using methods such as Western blotting or ELISA with antibodies specific to p-ERK. The IC50 value is determined as the concentration that reduces p-ERK levels by 50%.
Cell Proliferation Assay: The anti-proliferative effects of the inhibitors are evaluated by seeding cancer cells in multi-well plates and treating them with a range of inhibitor concentrations. After several days of incubation, cell viability is assessed using assays such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The IC50 for cell proliferation is calculated from the dose-response curve.
Xenograft Animal Models: To evaluate in vivo efficacy, human cancer cell lines (e.g., KYSE-520) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are randomized into vehicle control and treatment groups. The inhibitors are administered orally at specified doses and schedules. Tumor volume is measured regularly throughout the study. Efficacy is often reported as Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle group.
Conclusion
Both this compound and JAB-3312 are potent allosteric inhibitors of SHP2. However, the available data strongly suggests that JAB-3312, the second-generation inhibitor, possesses superior preclinical potency and has demonstrated significant clinical efficacy, particularly in combination with the KRAS G12C inhibitor glecirasib.[7][8][10][11][12] The advancement of JAB-3312 into late-stage clinical trials underscores its potential as a promising therapeutic agent for cancers with hyperactivated MAPK signaling.[11][12] The discontinuation of this compound's development likely reflects the superior profile of JAB-3312.[1] Future research will continue to define the optimal clinical applications for JAB-3312, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. Opinions split on SHP2 | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 2. Pipeline | Jacobio Pharma [jacobiopharma.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of JAB-3312, a Potent SHP2 Allosteric Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Updated safety and efficacy data of combined KRAS G12C inhibitor (glecirasib, JAB-21822) and SHP2 inhibitor (JAB-3312) in patients with <em>KRAS p.G12C</em> mutated solid tumors. - ASCO [asco.org]
- 10. ascopubs.org [ascopubs.org]
- 11. China Approves Jacobio's Phase III Trial for SHP2/KRAS G12C Combo Therapy [synapse.patsnap.com]
- 12. Jacobio’s SHP2 Inhibitor JAB-3312 Published in Journal of Medicinal Chemistry | Jacobio Pharma [jacobiopharma.com]
- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. A First-in-Human Study of this compound (SHP2 Inhibitor) in Adult Patients With Advanced Solid Tumors in China [clin.larvol.com]
A Head-to-Head Comparison of SHP2 Inhibitors: JAB-3068 vs. TNO155
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical and clinical profiles of two key allosteric SHP2 inhibitors.
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling pathways. Its role in activating the RAS-MAPK pathway downstream of receptor tyrosine kinases (RTKs) has made it a compelling target for cancer therapy.[1][2] This has led to the development of several small molecule inhibitors, with JAB-3068 and TNO155 being two prominent examples. This guide provides a comprehensive comparison of these two allosteric SHP2 inhibitors, summarizing their performance based on available experimental data.
At a Glance: Key Quantitative Data
To facilitate a direct comparison of this compound and TNO155, the following tables summarize their key preclinical and clinical parameters.
| Parameter | This compound | TNO155 | Reference |
| Drug Type | Small molecule, allosteric SHP2 inhibitor | Small molecule, allosteric SHP2 inhibitor | [3][4] |
| Developer | Jacobio Pharmaceuticals | Novartis | [5][6] |
| Development Status | Discontinued | Phase I/II Clinical Trials | [5][7] |
| Biochemical IC50 | 25.8 nM | 11 nM | [6][8] |
| Cellular IC50 (KYSE-520 cells) | 2.17 µM | Not Available | [8] |
Table 1: General and Biochemical Comparison
| Species | Parameter | TNO155 Value | Reference |
| Mouse | Clearance (mL/min/kg) | 24 | [6] |
| Volume of Distribution (L/kg) | 3 | [6] | |
| Half-life (hours) | 2 | [6] | |
| Oral Bioavailability (%) | 78 | [6] | |
| Rat | Clearance (mL/min/kg) | 15 | [6] |
| Volume of Distribution (L/kg) | 7 | [6] | |
| Half-life (hours) | 8 | [6] | |
| Oral Bioavailability (%) | 100 | [6] | |
| Dog | Clearance (mL/min/kg) | 4 | [6] |
| Volume of Distribution (L/kg) | 3 | [6] | |
| Half-life (hours) | 9 | [6] | |
| Oral Bioavailability (%) | >100 | [6] | |
| Monkey | Clearance (mL/min/kg) | 6 | [6] |
| Volume of Distribution (L/kg) | 4 | [6] | |
| Half-life (hours) | 9 | [6] | |
| Oral Bioavailability (%) | 60 | [6] |
Table 2: Preclinical Pharmacokinetic Profile of TNO155 (Detailed preclinical pharmacokinetic data for this compound is not publicly available.)
Mechanism of Action and Signaling Pathway
Both this compound and TNO155 are allosteric inhibitors of SHP2.[3][4] They bind to a tunnel-like pocket in the protein, stabilizing it in a closed, auto-inhibited conformation. This prevents the N-SH2 domain from binding to phosphotyrosine residues on upstream signaling partners, thereby blocking the catalytic activity of the PTP domain. The primary consequence of SHP2 inhibition is the suppression of the RAS-MAPK signaling cascade, which is frequently hyperactivated in various cancers and plays a central role in cell proliferation, survival, and differentiation.[3]
Caption: SHP2 Signaling Pathway and Inhibition.
Experimental Protocols
Detailed experimental protocols for the characterization of SHP2 inhibitors are crucial for the reproducibility and interpretation of results. Below are generalized methodologies for key assays.
Biochemical SHP2 Phosphatase Activity Assay
This assay quantifies the enzymatic activity of purified SHP2 protein and the inhibitory potential of test compounds.
-
Protein Purification: Recombinant full-length or the catalytic domain of human SHP2 is expressed and purified.
-
Substrate: A synthetic phosphopeptide or a fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) is used.
-
Reaction: Purified SHP2 is incubated with varying concentrations of the inhibitor (e.g., this compound or TNO155) in an assay buffer. The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The dephosphorylation of the substrate is measured over time. For DiFMUP, the resulting fluorescence is quantified using a plate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of SHP2 inhibitors on the growth of cancer cell lines.
-
Cell Culture: Cancer cell lines with known dependence on SHP2 signaling (e.g., KYSE-520 esophageal squamous carcinoma cells) are cultured under standard conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the SHP2 inhibitor.
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence readings are normalized to untreated controls, and the IC50 value is calculated.
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of SHP2 inhibitors in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The SHP2 inhibitor is administered orally at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., Western blotting for pathway modulation).
Caption: Drug Discovery and Development Workflow.
Clinical Development and Future Outlook
TNO155 is currently being evaluated in several Phase I and II clinical trials, both as a monotherapy and in combination with other targeted agents, such as KRAS G12C inhibitors.[9] Early clinical data for TNO155 have shown a favorable pharmacokinetic profile and evidence of target engagement.[7] The combination strategies are based on the rationale that SHP2 inhibition can overcome resistance to other targeted therapies.
In contrast, the development of this compound has been discontinued.[5] While the precise reasons for this decision are not publicly detailed, it highlights the challenges in translating preclinical potency into clinical success.
References
- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. targetedonc.com [targetedonc.com]
A Preclinical Head-to-Head: JAB-3068 vs. RMC-4550 in SHP2 Inhibition
In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has emerged as a critical node in oncogenic signaling, making it a prime target for drug development. Among the inhibitors developed, JAB-3068 and RMC-4550 have been subjects of significant preclinical investigation. This guide provides a comparative analysis of their preclinical performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: this compound vs. RMC-4550
| Feature | This compound | RMC-4550 |
| Mechanism of Action | Allosteric inhibitor of SHP2 | Allosteric inhibitor of SHP2 |
| Developer | Jacobio Pharmaceuticals | Revolution Medicines |
| Development Status | Discontinued | In clinical development (as RMC-4630) |
| Biochemical Potency (IC50) | 25.8 nM[1] | 0.583 nM[2] |
| Cellular Potency (pERK IC50) | Not publicly available | 31 nM (PC9 cells)[3] |
Note: The development of this compound was discontinued by Jacobio Pharmaceuticals in favor of a next-generation SHP2 inhibitor, JAB-3312, reportedly due to the latter's improved efficacy and safety profile. This has resulted in limited publicly available preclinical data for this compound, constraining a direct, comprehensive comparison with RMC-4550.
Mechanism of Action: Targeting the SHP2 Allosteric Pocket
Both this compound and RMC-4550 are allosteric inhibitors of SHP2.[2][4] They function by binding to a tunnel-like allosteric site on the SHP2 protein, stabilizing it in a closed, inactive conformation. This prevents the catalytic domain from accessing its substrates, thereby inhibiting its phosphatase activity. The downstream effect is the suppression of the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and differentiation.[5][6][7]
Preclinical Efficacy and Pharmacodynamics
RMC-4550: Robust Anti-Tumor Activity in Diverse Models
RMC-4550 has demonstrated significant preclinical anti-tumor activity across a range of cancer models.
-
Myeloproliferative Neoplasms (MPNs): In a mouse model of MPL-W515L-driven MPN, daily oral administration of RMC-4550 at 10 or 30 mg/kg antagonized the MPN phenotype, reduced organomegaly of the spleen and liver, and improved the overall health of the mice.[8] It also suppressed erythropoietin-independent colony formation in JAK2V617F-positive MPN patient cells.[8]
-
Pancreatic Ductal Adenocarcinoma (PDAC): In xenograft models of human PDAC, RMC-4550 alone partially reduced tumor growth.[4]
-
Lung, Melanoma, Colorectal, and Pancreatic Cancers: RMC-4550 inhibited cancer growth in multiple cell lines with specific mutations (class 3 BRAF, a subset of KRAS, and NF1 loss-of-function) that are dependent on upstream growth signals.[2] In patient-derived xenograft (PDX) models of non-small-cell lung cancer with these mutations, RMC-4550 blocked tumor growth and in some cases, led to tumor regression with minimal side effects.[2]
-
Pharmacodynamic Effects: Treatment with RMC-4550 leads to a dose-dependent inhibition of phosphorylated ERK (pERK), a key downstream effector in the MAPK pathway.[9] In the KYSE-520 esophageal cancer xenograft model, a dose-dependent efficacy was observed, which correlated with the inhibition of pERK in tumors.[1][9]
This compound: Limited Publicly Available Preclinical Data
Detailed in vivo preclinical efficacy data for this compound is not as extensively published as for RMC-4550, likely due to its discontinued development. Available information suggests:
-
Immune Modulation: this compound has been reported to enhance the anti-tumor activity of CD8+ T cells, suggesting a role in modulating the tumor microenvironment.[10]
-
Clinical Development: this compound entered Phase 1/2a clinical trials for advanced solid tumors.[11][12] However, Jacobio Pharmaceuticals has since focused its efforts on its next-generation SHP2 inhibitor, JAB-3312.
Experimental Protocols
Below are generalized protocols for key experiments used in the preclinical evaluation of SHP2 inhibitors, based on common methodologies described in the literature.
SHP2 Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on SHP2 phosphatase activity.
-
Reagents: Recombinant full-length SHP2 protein, a phosphopeptide substrate (e.g., p-nitrophenyl phosphate - pNPP or a fluorescent substrate), assay buffer, and the test compound.
-
Procedure:
-
The SHP2 enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or RMC-4550) in an assay buffer.
-
The enzymatic reaction is initiated by adding the phosphopeptide substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30-37°C).
-
The dephosphorylation of the substrate, which results in a colorimetric or fluorescent signal, is measured using a plate reader.
-
The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated.
-
Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.
-
Cell Lines: A panel of cancer cell lines with known genetic backgrounds (e.g., with mutations in the RAS-MAPK pathway) are used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the SHP2 inhibitor.
-
After a specified incubation period (typically 3-6 days), cell viability is measured using a reagent such as resazurin or by quantifying ATP content.
-
The concentration of the inhibitor that reduces cell proliferation by 50% (GI50) is determined.
-
In Vivo Xenograft Tumor Model
This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Procedure:
-
Human cancer cells are injected subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The treatment group receives the SHP2 inhibitor (e.g., via oral gavage) at a specified dose and schedule, while the control group receives a vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
At the end of the study, tumors may be excised for pharmacodynamic analysis.
-
Western Blot for pERK Analysis
This technique is used to measure the levels of specific proteins to confirm the mechanism of action of the inhibitor.
-
Sample Preparation: Tumor tissue from xenograft models or cells treated with the inhibitor are lysed to extract proteins.
-
Procedure:
-
Protein concentrations are determined to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE and then transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for pERK and total ERK.
-
A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody.
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager.
-
The intensity of the pERK band is normalized to the total ERK band to determine the extent of target inhibition.
-
Conclusion and Future Perspectives
Based on the available preclinical data, RMC-4550 has demonstrated a more potent biochemical profile and a broader and more detailed record of in vivo anti-tumor efficacy compared to what is publicly known about this compound. The discontinuation of this compound's development in favor of a next-generation compound underscores the rapid pace of innovation in the field of SHP2 inhibition.
For researchers, the extensive preclinical dataset for RMC-4550 provides a strong rationale for its continued clinical investigation, both as a monotherapy and in combination with other targeted agents. While a direct comparison with this compound is challenging due to the limited data on the latter, the collective findings for both molecules have significantly advanced our understanding of SHP2 as a therapeutic target and have paved the way for the development of more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. doaj.org [doaj.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Extensive preclinical validation of combined RMC-4550 and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of SHP2 Inhibitors: SHP099 and JAB-3068
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent allosteric inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2): SHP099 and JAB-3068. Both molecules are under investigation for their potential as anti-cancer therapeutics due to their ability to modulate the RAS-mitogen-activated protein kinase (MAPK) signaling pathway. This comparison focuses on their mechanism of action, preclinical efficacy, and available clinical data, supported by experimental methodologies.
Mechanism of Action
Both SHP099 and this compound are allosteric inhibitors that bind to a pocket formed by the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its activation and subsequent downstream signaling through the RAS-MAPK pathway. Dysregulation of this pathway is a common driver in various cancers.
Caption: Workflow for a SHP2 Enzymatic Assay.
Western Blot for Phospho-ERK (p-ERK) Analysis
This method is used to assess the inhibition of the MAPK pathway in cells.
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., KYSE-520) in appropriate media.
-
Treat cells with varying concentrations of SHP099 or this compound for a specified time (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Quantification:
-
Quantify band intensities using densitometry software.
-
Normalize the p-ERK signal to total ERK and the loading control to determine the relative inhibition.
-
Cell Proliferation Assay
This assay measures the effect of the inhibitors on cancer cell growth.
-
Cell Seeding:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of SHP099 or this compound.
-
Incubate for a period of 72 to 96 hours.
-
-
Viability Measurement:
-
Add a viability reagent such as CellTiter-Glo® (promega) or resazurin.
-
Measure luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
Comparative Summary and Conclusion
Both SHP099 and this compound are potent, orally bioavailable allosteric inhibitors of SHP2 that have demonstrated promising anti-cancer activity in preclinical models and have advanced to clinical trials. Based on the available data, this compound appears to have a lower enzymatic IC50 and a more potent cellular p-ERK inhibition EC50 compared to SHP099, suggesting potentially higher biochemical and cellular potency. However, a direct comparison is challenging due to the lack of head-to-head studies under identical experimental conditions.
The anti-proliferative activity of these inhibitors is cell-line dependent, with SHP099 showing a wide range of IC50 values across different cancer types. Both inhibitors have shown efficacy in vivo and are being explored in combination therapies, particularly with immune checkpoint inhibitors, which could leverage their dual effect on tumor cells and the tumor microenvironment.
The selection of either inhibitor for further research or clinical development will depend on a comprehensive evaluation of their respective efficacy, safety profiles, pharmacokinetic properties, and performance in specific cancer contexts. The experimental protocols provided herein offer a foundation for conducting such comparative studies.
The Efficacy of JAB-3068 in the Landscape of Allosteric SHP2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in oncogenic signaling pathways, making it a compelling target for cancer therapy. Allosteric inhibitors of SHP2 have shown promise in preclinical and clinical settings, offering a novel therapeutic strategy for a range of malignancies. This guide provides a comparative analysis of the efficacy of JAB-3068, an orally bioavailable allosteric SHP2 inhibitor, against other prominent inhibitors in its class, supported by available experimental data.
Introduction to Allosteric SHP2 Inhibition
SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-MAPK signaling cascade, downstream of multiple receptor tyrosine kinases (RTKs).[1][2] Its dysregulation is implicated in the pathogenesis of various cancers.[][4] Allosteric inhibitors bind to a site distinct from the active site, locking the enzyme in an inactive conformation. This mode of inhibition offers high selectivity and avoids the challenges associated with targeting the highly conserved active site of phosphatases.[][4] Several allosteric SHP2 inhibitors, including this compound, TNO155, and RMC-4630, are currently in clinical development.[1][5][6]
This compound: A Profile
This compound is a potent and selective allosteric SHP2 inhibitor developed by Jacobio Pharmaceuticals.[7] It has demonstrated potential antineoplastic activity as both a monotherapy and in combination with other anti-cancer agents, particularly immune checkpoint inhibitors.[8][9] Preclinical data have shown its ability to enhance the anti-tumor activity of CD8+ T cells.[9] this compound has been evaluated in Phase 1/2a clinical trials in adult patients with advanced solid tumors, both as a single agent and in combination with the PD-1 inhibitor JS001 (toripalimab).[10] While monotherapy studies have established the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), the development status of this compound is currently listed as discontinued.[7][11]
Comparative Efficacy of Allosteric SHP2 Inhibitors
Direct head-to-head clinical trial data comparing the efficacy of this compound with other allosteric SHP2 inhibitors is limited. However, by examining the available data from individual clinical trials, a comparative overview can be constructed.
Monotherapy Efficacy
| Inhibitor | Study Phase | Cancer Type(s) | Key Efficacy Results |
| This compound | Phase 1/2a | Advanced Solid Tumors | Objective Response Rate (ORR) and Duration of Response (DOR) were primary outcome measures.[10] Specific efficacy data from the monotherapy arms of completed trials (NCT03565003) is not publicly detailed. |
| TNO155 | Phase 1 | Advanced Solid Tumors | The best observed response was stable disease (SD) in 20% of patients, with a median duration of 4.9 months.[12] |
| RMC-4630 | Phase 1 | RAS-addicted Solid Cancers | 1 Complete Response (CR), 1 Partial Response (PR), and 1 unconfirmed PR were observed. The disease control rate (DCR) was 61% in KRAS-mutant NSCLC and 80% in KRAS G12C NSCLC.[13] |
Combination Therapy Efficacy
The true potential of SHP2 inhibitors appears to be in combination therapies, where they can overcome resistance to other targeted agents or enhance the efficacy of immunotherapy.
| Inhibitor Combination | Study Phase | Cancer Type(s) | Key Efficacy Results |
| This compound + JS001 (PD-1 inhibitor) | Phase 1b/2a | Advanced Solid Tumors | This combination was evaluated in clinical trial NCT04721223.[7] Specific efficacy data is not yet publicly available. |
| TNO155 + JDQ433 (KRAS G12C inhibitor) | Phase 1b/2 | KRAS G12C-mutated Solid Tumors (including NSCLC) | In KRAS G12C inhibitor-pretreated NSCLC patients, the ORR was 33.3% and the DCR was 66.7%. In KRAS G12C inhibitor-naïve NSCLC patients, the ORR was 33.3% and the DCR was 83.3%.[14] |
| TNO155 + Lorlatinib (ALK inhibitor) | Preclinical (in vivo) | ALK-mutant Neuroblastoma | Combination treatment delayed tumor growth and prolonged survival in murine xenografts.[15] |
| RMC-4630 + Sotorasib (KRAS G12C inhibitor) | Phase 1b | KRAS G12C-mutated Solid Tumors (including NSCLC) | The combination was found to be safe and tolerable, showing promising early clinical activity in NSCLC patients, especially those who were KRAS G12C inhibitor-naïve.[16] |
| RMC-4630 + Pembrolizumab (PD-1 inhibitor) | Phase 1 | Advanced Malignancies (including NSCLC and Colorectal Cancer) | Preclinical data showed that the combination led to deep and durable tumor growth inhibition, with complete tumor regressions in some models.[17] |
Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling pathway, which is a primary target of allosteric SHP2 inhibitors.
Caption: SHP2's role in the RAS-MAPK signaling cascade.
General Experimental Workflow for Preclinical Efficacy Assessment
The following diagram outlines a typical workflow for evaluating the efficacy of SHP2 inhibitors in preclinical cancer models.
Caption: Preclinical evaluation of SHP2 inhibitor efficacy.
Experimental Protocols
In Vitro Cell Proliferation Assay:
-
Cell Lines: Cancer cell lines with known mutations in the RAS-MAPK pathway (e.g., KRAS G12C, EGFR mutations) are selected.
-
Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Treatment: After 24 hours, cells are treated with serial dilutions of the SHP2 inhibitor (e.g., this compound, TNO155, RMC-4630) or vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Western Blot Analysis for Pathway Modulation:
-
Cell Treatment: Cells are treated with the SHP2 inhibitor at various concentrations for a defined time.
-
Lysis: Cells are lysed to extract total protein.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-MEK, total MEK) and a loading control (e.g., β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
In Vivo Tumor Xenograft Studies:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Tumor Implantation: Cancer cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups and treated with the SHP2 inhibitor (administered orally or via another appropriate route), a combination therapy, or a vehicle control.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors reach a predetermined size, or at the end of the planned treatment period. Tumor tissues may be collected for pharmacodynamic analysis.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare treatment groups.
Conclusion
This compound has shown promise as an allosteric SHP2 inhibitor, with a development path that has explored both monotherapy and combination strategies. While its current development status is noted as discontinued, the collective data from the clinical evaluation of this compound and other allosteric SHP2 inhibitors like TNO155 and RMC-4630 underscore the therapeutic potential of targeting SHP2. The most significant efficacy signals for this class of drugs appear in combination with other targeted therapies or immunotherapy, where they can synergistically inhibit cancer growth and overcome resistance mechanisms. Future research and the publication of detailed clinical trial results will be crucial for fully elucidating the comparative efficacy of these agents and defining their optimal role in the oncology treatment landscape.
References
- 1. A patent review of SHP2 allosteric inhibitors (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A patent review of SHP2 allosteric inhibitors (2018-present) | Semantic Scholar [semanticscholar.org]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A First-in-Human Study of this compound (SHP2 Inhibitor) in Adult Patients With Advanced Solid Tumors in China [clin.larvol.com]
- 11. Jacobio Announces 2022 Interim Results | Jacobio Pharma [jacobiopharma.com]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. onclive.com [onclive.com]
- 15. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ir.revmed.com [ir.revmed.com]
- 17. Revolution Medicines Announces Dosing of First Patient in Clinical Study of RMC-4630 (SAR442720) Combined with PD-1 Inhibitor | Revolution Medicines [ir.revmed.com]
A Head-to-Head In Vivo Comparison of SHP2 Inhibitors: A Guide for Researchers
In the landscape of targeted cancer therapy, inhibitors of the protein tyrosine phosphatase SHP2 have emerged as a promising class of agents, particularly for tumors driven by RAS-MAPK pathway activation. This guide provides a head-to-head comparison of the in vivo performance of key SHP2 inhibitors based on available preclinical data. While direct comparative studies are limited, this document synthesizes findings from various preclinical investigations to offer an objective overview for researchers, scientists, and drug development professionals.
The SHP2 Signaling Pathway and Therapeutic Intervention
SHP2 is a critical downstream signaling node for multiple receptor tyrosine kinases (RTKs), activating the RAS/MAPK pathway, which is implicated in cancer cell proliferation and survival. Allosteric SHP2 inhibitors stabilize the enzyme in its inactive conformation, thereby blocking downstream signaling.
In Vivo Efficacy Comparison
The following tables summarize in vivo data for prominent SHP2 inhibitors from various preclinical studies. It is important to note that these studies were not direct head-to-head comparisons, and thus experimental conditions vary.
Table 1: Monotherapy Efficacy of SHP2 Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing and Administration | Key Efficacy Findings | Citation |
| TNO155 | Neuroblastoma (Kelly xenografts, ALK-F1174L) | 20 mg/kg, twice daily (MTD) | Moderate tumor growth inhibition as a single agent. | [1] |
| RMC-4550 | Myeloproliferative Neoplasms (MPL-W515L bone marrow transplant model) | 10 or 30 mg/kg, once daily | Suppressed leukocytosis and reduced organomegaly. | [2][3] |
| Esophageal Cancer (KYSE-520 xenograft) | Not specified | Dose-dependent tumor growth inhibition. | [4] | |
| SHP099 | Esophageal Cancer (KYSE-520 xenograft) | 50 mg/kg/day, 5 times weekly, oral | Marked tumor growth inhibition. | [5][6] |
| Somatotroph Tumors | Not specified | Decreased tumor volume growth. | [7] | |
| Colon Cancer (CT-26 xenograft) | Not specified | Inhibited tumor growth by augmenting CD8+ T-cell dependent anti-tumor immunity. | [8] |
Table 2: Combination Therapy Efficacy of SHP2 Inhibitors in Xenograft Models
| Inhibitor | Combination Agent | Cancer Model | Dosing and Administration | Key Efficacy Findings | Citation | |---|---|---|---|---| | TNO155 | Lorlatinib (ALK inhibitor) | Neuroblastoma (Kelly xenografts, ALK-F1174L) | TNO155: 20 mg/kg, twice daily; Lorlatinib: 5 mg/kg, twice daily | Significant reduction in tumor growth compared to either agent alone. |[1] | | | Ribociclib (CDK4/6 inhibitor) | Malignant Peripheral Nerve Sheath Tumors (Patient-derived xenografts) | Not specified | Enhanced and more durable tumor suppression compared to TNO155 alone. |[9] | | RMC-4550 | Ruxolitinib (JAK2 inhibitor) | Myeloproliferative Neoplasms (MPL-W515L bone marrow transplant model) | Not specified | Further inhibited disease progression and extended survival compared to ruxolitinib alone. |[2] | | | LY3214996 (ERK inhibitor) | Pancreatic Ductal Adenocarcinoma (PDAC) xenografts | Not specified | Significant tumor regression. |[10][11] | | SHP099 | Alectinib (ALK inhibitor) | NSCLC (H3122 xenograft, ALK-rearranged) | SHP099: 50 mg/kg/day; Alectinib: 10 mg/kg/day | Marked growth inhibition of cancer cells. |[5] | | | Crizotinib (ROS1 inhibitor) | NSCLC (ABC-20 xenograft, ROS1-rearranged) | SHP099: 50 mg/kg/day; Crizotinib: 50 mg/kg/day | Marked growth inhibition of cancer cells. |[5] | | | Osimertinib (EGFR inhibitor) | NSCLC (PC-9 xenograft, EGFR-mutant) | SHP099: 50 mg/kg/day; Osimertinib: not specified | Marked growth inhibition of cancer cells. |[5] | | | Anti-PD-1 Antibody | Colon Cancer (MC-38 syngeneic model) | Not specified | Significantly smaller tumors compared to either monotherapy. |[8] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing in vivo findings. Below are generalized experimental protocols based on the cited literature.
General Xenograft Tumor Model Workflow
1. Cell Lines and Culture:
-
Cancer cell lines with specific genetic backgrounds (e.g., KRAS, EGFR, ALK mutations) are cultured under standard conditions.
2. Animal Models:
-
Immunocompromised mice (e.g., nude or SCID) are typically used for xenograft studies to prevent rejection of human tumor cells. For studies involving immunotherapy combinations, syngeneic models with a competent immune system are used.
3. Tumor Inoculation:
-
A suspension of cancer cells (e.g., 5 million cells in a Matrigel mixture) is injected subcutaneously into the flank of the mice.[12]
4. Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
SHP2 inhibitors are formulated for the appropriate route of administration, most commonly oral gavage.[5]
-
Dosing schedules can be once daily, twice daily, or intermittent (e.g., 5 days on, 2 days off).[1][5]
5. Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula (L x W²)/2.
-
Body weight is monitored as an indicator of toxicity.
-
The primary efficacy endpoint is often tumor growth inhibition (TGI).
6. Pharmacodynamic Analysis:
-
At the end of the study, tumors may be excised for analysis of target engagement, such as measuring the levels of phosphorylated ERK (pERK) by Western blot or immunohistochemistry to confirm inhibition of the MAPK pathway.[4]
7. Statistical Analysis:
-
Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are performed to determine the significance of differences between treatment groups.
Conclusion
The preclinical in vivo data for SHP2 inhibitors such as TNO155, RMC-4630/4550, and SHP099 demonstrate their potential in treating various cancers, particularly as part of combination therapies. While monotherapy often results in modest tumor growth inhibition, combining SHP2 inhibitors with other targeted agents frequently leads to synergistic or enhanced anti-tumor activity. This is attributed to the role of SHP2 in mediating resistance to other targeted therapies through feedback reactivation of the MAPK pathway. The choice of a specific SHP2 inhibitor for further investigation will likely depend on the specific cancer type, the co-administered therapeutic, and the safety profile of the combination. The experimental protocols and data presented in this guide provide a foundation for designing future preclinical studies and ultimately, for advancing the clinical development of this promising class of anti-cancer agents.
References
- 1. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination drug therapy shows promise for a treatment-resistant cancer | EurekAlert! [eurekalert.org]
- 10. Extensive preclinical validation of combined RMC-4550 and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extensive preclinical validation of combined RMC-4550 and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
A Comparative Guide to SHP2 Inhibitors: Validating JAB-3312 as a Potent Successor to JAB-3068
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has emerged as a critical node in the RAS-MAPK signaling pathway, making it a compelling target for drug development. Jacobio Pharmaceuticals has been at the forefront of developing SHP2 inhibitors, with their initial candidate, JAB-3068, showing early promise. However, subsequent development has led to a second-generation inhibitor, JAB-3312, which has demonstrated an improved efficacy and safety profile, ultimately leading to the discontinuation of this compound's development. This guide provides a comparative analysis of JAB-3312 with another well-characterized clinical-stage SHP2 inhibitor, TNO155, offering a valuable resource for researchers validating the therapeutic potential of targeting SHP2.
Introduction to SHP2 and its Inhibition
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of receptor tyrosine kinases (RTKs).[1] It is a key positive regulator of the RAS-Raf-MEK-ERK (MAPK) signaling cascade, a pathway frequently hyperactivated in many human cancers, driving tumor cell proliferation and survival.[1] Consequently, inhibiting SHP2 presents a strategic approach to attenuate this oncogenic signaling. The development of allosteric inhibitors, which bind to a site distinct from the active site and lock the enzyme in an inactive conformation, has overcome the challenges of selectivity and bioavailability associated with earlier active-site inhibitors.
Comparative Preclinical Data: JAB-3312 vs. TNO155
To provide a clear comparison of the preclinical potency of JAB-3312 and TNO155, the following tables summarize key in vitro data. It is important to note that these values are from different sources and direct head-to-head studies would provide the most definitive comparison.
| Parameter | JAB-3312 | TNO155 | Reference |
| SHP2 Biochemical IC50 | 1.5 nM | Not explicitly stated | |
| Binding Affinity (KD) | 0.206 nM | Not available |
Table 1: In Vitro Biochemical Activity of SHP2 Inhibitors. This table compares the direct inhibitory activity of JAB-3312 and TNO155 on the SHP2 enzyme and their binding affinity. Lower values indicate greater potency.
| Cell Line | Assay | JAB-3312 IC50 | TNO155 IC50 | Reference |
| KYSE-520 (Esophageal Squamous Carcinoma) | p-ERK Inhibition | 0.32 nM | Not available | |
| NCI-H358 (Non-Small Cell Lung Cancer) | p-ERK Inhibition | 3.64 nM | Not available | |
| KYSE-520 (Esophageal Squamous Carcinoma) | Cell Proliferation | 3.5 nM | Not available |
Table 2: Cellular Activity of SHP2 Inhibitors. This table summarizes the potency of JAB-3312 and TNO155 in cell-based assays, measuring their ability to inhibit the downstream signaling molecule p-ERK and to halt cancer cell proliferation.
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams are provided.
Caption: SHP2's role in the RAS/MAPK signaling pathway and the inhibitory action of JAB-3312/TNO155.
Caption: A typical experimental workflow for assessing p-ERK inhibition by Western Blot.
References
JAB-3068: A Comparative Analysis of a First-Generation SHP2 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the SHP2 inhibitor JAB-3068, including its mechanism of action, available data on its selectivity, and its standing relative to next-generation alternatives. Notably, the clinical development of this compound has been discontinued in favor of a more potent and safer successor, JAB-3312.
This compound is a potent, orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2), also known as PTPN11.[1] SHP2 is a critical signaling node in the RAS-MAPK pathway, which is frequently hyperactivated in various cancers.[1] By binding to an allosteric pocket, this compound stabilizes SHP2 in an inactive conformation, thereby blocking downstream signaling that promotes cell growth and proliferation.[2]
Comparative Selectivity and Cross-Reactivity of this compound
An essential aspect of any targeted inhibitor is its selectivity for the intended target over other related proteins, such as other phosphatases. High selectivity minimizes off-target effects and potential toxicity. While this compound has been described as a selective SHP2 inhibitor, specific quantitative data on its cross-reactivity against a comprehensive panel of other phosphatases is not publicly available in the reviewed literature.
In the broader context of allosteric SHP2 inhibitors, high selectivity is a key characteristic. These inhibitors target a unique pocket that is not conserved across other phosphatases, which generally leads to a more favorable selectivity profile compared to active-site inhibitors.[2][3] For instance, other allosteric SHP2 inhibitors have demonstrated high selectivity over closely related phosphatases like SHP1.
Due to the discontinuation of this compound's development, it is unlikely that further detailed cross-reactivity profiling will be published. The focus of the developing company, Jacobio Pharmaceuticals, has shifted to their next-generation SHP2 inhibitor, JAB-3312.[4] Preclinical data suggests that JAB-3312 exhibits high selectivity and potency.[5][6][7]
Quantitative Data Summary
Publicly available quantitative data on the cross-reactivity of this compound against a panel of phosphatases is limited. The primary potency data point available is its IC50 for SHP2.
| Compound | Target | IC50 (nM) | Other Phosphatases Tested | Cross-Reactivity Data |
| This compound | SHP2 | 25.8 | Not specified in public data | Not publicly available |
Experimental Protocols
General Protocol for Assessing Phosphatase Selectivity using a Biochemical Assay:
To assess the selectivity of an inhibitor like this compound, a panel of purified phosphatases would be tested in a biochemical assay. A common method is a fluorescence-based assay using a generic phosphatase substrate.
-
Reagents and Materials:
-
Purified recombinant human phosphatases (e.g., SHP1, PTP1B, CD45, etc.)
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like DiFMUP)
-
Assay buffer (specific to each phosphatase, but generally a buffered saline solution at a physiological pH)
-
Test inhibitor (this compound) at various concentrations
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of measuring absorbance or fluorescence
-
-
Assay Procedure:
-
The phosphatase enzyme is pre-incubated with a dilution series of the inhibitor (e.g., this compound) in the assay buffer for a specified period (e.g., 15-30 minutes) at room temperature or 37°C.
-
The enzymatic reaction is initiated by the addition of the phosphatase substrate.
-
The reaction is allowed to proceed for a defined time, ensuring the measurements are within the linear range of the assay.
-
The reaction is stopped, often by the addition of a stop solution (e.g., a strong base for pNPP assays).
-
The product formation is quantified by measuring the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control (enzyme without inhibitor).
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
The IC50 values for the target phosphatase (SHP2) are compared to those for the other phosphatases in the panel to determine the selectivity.
-
Visualizing Key Processes
To better understand the context of this compound's function and evaluation, the following diagrams illustrate the SHP2 signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
References
- 1. Facebook [cancer.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Allosteric modulation of SHP2: Quest from known to unknown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jacobio's Preclinical Results of KRAS G12C Inhibitor in Combination with SHP2 Inhibitor Will be Presented at the ESMO Asia Congress 2022 [prnewswire.com]
- 5. Jacobio Presents Pre-clinical Data of SHP2 plus KRAS G12C | Jacobio Pharma [jacobiopharma.com]
- 6. Jacobio’s SHP2 Inhibitor JAB-3312 Published in Journal of Medicinal Chemistry | Jacobio Pharma [jacobiopharma.com]
- 7. aacrjournals.org [aacrjournals.org]
JAB-3312: A Superior Second-Generation SHP2 Inhibitor Outperforming JAB-3068
For Immediate Release to the Scientific Community
Jacobio Pharmaceuticals has developed JAB-3312, a next-generation allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), which demonstrates significant preclinical advantages and a more promising clinical trajectory compared to its predecessor, JAB-3068. This guide provides a comprehensive comparison of the two molecules, supported by experimental data, highlighting the superior profile of JAB-3312 as a therapeutic candidate. The development of this compound has been discontinued in favor of JAB-3312, which has shown enhanced efficacy and safety.
Introduction to SHP2 Inhibition
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by positively regulating the RAS-MAPK signaling pathway. Dysregulation of SHP2 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. Both JAB-3312 and this compound are allosteric inhibitors designed to lock the SHP2 protein in an inactive conformation.
Comparative Preclinical Data
Experimental findings clearly position JAB-3312 as a more potent and selective SHP2 inhibitor than this compound.
Table 1: In Vitro Potency of JAB-3312 vs. This compound
| Parameter | JAB-3312 | This compound | Fold Improvement (JAB-3312 vs. This compound) |
| SHP2 Enzymatic Inhibition (IC50) | 1.9 nM[1] | 25.8 nM[2] | ~13.6x |
| KYSE-520 Cell Proliferation (IC50) | 7.4 nM[1] | 2,170 nM[2] | ~293x |
| p-ERK Inhibition (IC50) | 0.23 nM[1] | Not Available | - |
The data unequivocally shows that JAB-3312 is substantially more potent in both biochemical and cell-based assays. Notably, in the KYSE-520 esophageal squamous carcinoma cell line, which is dependent on SHP2 signaling, JAB-3312 is approximately 293 times more effective at inhibiting cell proliferation than this compound.
Selectivity and In Vivo Efficacy
JAB-3312 is characterized as a highly selective SHP2 inhibitor, showing no significant activity against other common phosphatases and kinases at concentrations up to 10 µM.[3] This high degree of selectivity is crucial for minimizing off-target effects and improving the safety profile of the drug.
In preclinical xenograft models using KYSE-520 cells, an oral dose of 1.0 mg/kg once daily of JAB-3312 resulted in 95% tumor growth inhibition (TGI), demonstrating its potent anti-tumor activity in a living system.[1]
Clinical Development Status
The superior preclinical profile of JAB-3312 has translated into a more advanced and promising clinical development program. JAB-3312 is currently in Phase III clinical trials, notably in combination with the KRAS G12C inhibitor glecirasib for non-small cell lung cancer.[4][5] In contrast, the clinical development of this compound has been officially discontinued.[6] This decision was based on clinical data indicating that JAB-3312 has a better efficacy and safety profile.
Signaling Pathway and Mechanism of Action
Both JAB-3312 and this compound target the SHP2 phosphatase, a critical node in the RTK/RAS/MAPK signaling cascade. By allosterically inhibiting SHP2, these molecules prevent the dephosphorylation of its substrates, thereby blocking downstream signaling that leads to cell proliferation and survival.
Experimental Methodologies
The following are representative protocols for the key experiments used to evaluate and compare JAB-3312 and this compound.
SHP2 Enzymatic Assay
This assay quantifies the inhibitory activity of the compounds on SHP2 phosphatase activity.
Protocol Details:
-
Reagents: A suitable assay buffer is prepared. Recombinant full-length SHP2 protein is used. A fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), is utilized.
-
Procedure: The SHP2 enzyme is pre-incubated with various concentrations of the inhibitor (JAB-3312 or this compound) in a microplate.
-
Reaction Initiation: The enzymatic reaction is started by the addition of the DiFMUP substrate.
-
Detection: The fluorescence generated from the dephosphorylation of DiFMUP is measured over time using a plate reader.
-
Analysis: The rate of reaction is calculated, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (KYSE-520)
This assay assesses the effect of the inhibitors on the growth of the SHP2-dependent KYSE-520 cancer cell line.
Protocol Details:
-
Cell Culture: KYSE-520 cells are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with a range of concentrations of JAB-3312 or this compound for a period of 3 to 5 days.
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Analysis: The luminescence signal is read using a plate reader, and the IC50 value is calculated.
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of the compounds in a living organism.
Protocol Details:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude) are used.
-
Tumor Implantation: KYSE-520 cells are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized into groups and treated orally with the vehicle control, JAB-3312, or this compound at specified doses and schedules.
-
Monitoring: Tumor size and the body weight of the mice are measured regularly.
Conclusion
References
- 1. Discovery of JAB-3312, a Potent SHP2 Allosteric Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jacobio Pharma Announces 2024 Annual Results [prnewswire.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Jacobio’s SHP2 Inhibitor JAB-3312 Published in Journal of Medicinal Chemistry | Jacobio Pharma [jacobiopharma.com]
- 5. Jacobio Pharma Announces 2024 Annual Results | Jacobio Pharma [jacobiopharma.com]
- 6. jacobiopharma.com [jacobiopharma.com]
Safety Operating Guide
Proper Disposal of JAB-3068: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel are advised to follow stringent disposal procedures for the investigational SHP2 inhibitor, JAB-3068. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent, orally bioavailable small molecule with potential antineoplastic activity necessitates its handling as a hazardous chemical waste.[1] Adherence to institutional and regulatory guidelines is paramount to ensure personnel safety and environmental protection.
This guide provides essential, step-by-step instructions for the proper disposal of this compound in solid form, as well as in solutions such as dimethyl sulfoxide (DMSO).
Essential Safety and Handling Precautions
Prior to handling and disposal, all personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
All handling of this compound, especially outside of a sealed container, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary
For reference, key quantitative information for this compound is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C22H26F2N6O2S | PubChem |
| Molecular Weight | 476.54 g/mol | Selleck Chemicals |
| Solubility in DMSO | 95 mg/mL (199.35 mM) | Selleck Chemicals[2] |
Step-by-Step Disposal Procedures
The disposal of this compound, as an investigational drug, must comply with federal, state, and local regulations, as well as institutional protocols for hazardous waste.[3][4]
Disposal of Solid this compound Waste
-
Segregation: Do not mix this compound waste with non-hazardous trash.
-
Containerization: Place all solid waste, including empty vials, contaminated gloves, weigh boats, and bench paper, into a dedicated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and have a secure lid.
-
Labeling: The hazardous waste container must be labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: 1-[4-[3-amino-5-[(4S)-4-amino-2-oxa-8-azaspiro[4.5]decan-8-yl]pyrazin-2-yl]sulfanyl-3,3-difluoro-2H-indol-1-yl]ethanone
-
The common name: this compound
-
The date the waste was first added to the container.
-
-
Storage: Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal of this compound Solutions (e.g., in DMSO)
-
Segregation: Do not dispose of this compound solutions down the drain.
-
Containerization: Collect all liquid waste containing this compound in a designated, leak-proof, and chemical-resistant hazardous waste container.
-
Labeling: Label the liquid hazardous waste container with:
-
"Hazardous Waste"
-
The full chemical name and concentration of this compound.
-
The solvent used (e.g., DMSO).
-
The approximate volume of the waste.
-
-
Storage: Store the sealed liquid hazardous waste container in secondary containment in a designated, secure area, separate from incompatible materials, pending collection by EHS or a certified waste disposal vendor.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the principles of safe handling for potent compounds should be applied. Any procedure that could generate aerosols or dust should be performed in a contained environment, such as a chemical fume hood or a glove box.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: A workflow for the safe disposal of solid and liquid this compound waste.
Signaling Pathway Context
This compound is an allosteric inhibitor of SHP2, a protein tyrosine phosphatase that plays a role in the RAS-MAPK signaling pathway.[1] Dysregulation of this pathway is implicated in various cancers. The proper handling and disposal of such targeted agents are critical components of laboratory safety in drug discovery and development.
Caption: this compound inhibits SHP2, a key component of the RAS-MAPK pathway.
For further guidance, consult your institution's Environmental Health and Safety (EHS) department and refer to the latest federal and local regulations for hazardous waste management.
References
Personal protective equipment for handling JAB-3068
Essential Safety and Handling Guide for JAB-3068
This document provides crucial safety and logistical information for laboratory personnel handling this compound, a potent, orally bioavailable allosteric inhibitor of SHP2.[1][2] Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is a potent small molecule inhibitor, appropriate PPE must be worn at all times to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Notes |
| Weighing and Aliquoting (Solid Form) | - Disposable, solid-front lab coat- Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator | Perform in a certified chemical fume hood or a balance enclosure to minimize inhalation of airborne particles. |
| Solution Preparation and Handling | - Disposable, solid-front lab coat- Nitrile gloves- Safety glasses with side shields or chemical splash goggles | Handle all solutions within a chemical fume hood. |
| Cell Culture and In Vitro Assays | - Disposable, solid-front lab coat- Nitrile gloves- Safety glasses | Conduct all procedures in a certified biosafety cabinet (BSC) to maintain sterility and containment. |
| Waste Disposal | - Disposable, solid-front lab coat- Nitrile gloves (heavy-duty recommended)- Safety glasses with side shields or chemical splash goggles | Handle all waste streams as hazardous chemical waste. |
Operational and Disposal Plans
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: For liquid spills, use absorbent pads. For solid spills, carefully cover with a damp cloth to avoid raising dust.
-
Clean: Use appropriate cleaning materials and decontaminate the area thoroughly.
-
Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.
Disposal Plan: All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
In Vitro Cell Viability Assay Using a SHP2 Inhibitor
This protocol describes a common method to assess the effect of a SHP2 inhibitor, such as this compound, on the viability of cancer cells in culture.
Materials:
-
Cancer cell line of interest (e.g., RPMI-8226, NCI-H929)[3]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. c. Incubate overnight to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubation: a. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: a. Equilibrate the plate and the cell viability reagent to room temperature. b. Add the cell viability reagent to each well according to the manufacturer's instructions. c. Mix the contents by orbital shaking for 2 minutes. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle control. b. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
SHP2 Signaling Pathway
Caption: SHP2's role in the RAS/MAPK signaling pathway and its inhibition by this compound.
Experimental Workflow for Cell Viability Assay
Caption: Step-by-step workflow for the in vitro cell viability assay.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
